Physicochemical Properties of 1-Cyclopropyl-1-methylguanidine Hydrochloride
[1][2][3][4][5] Executive Summary 1-Cyclopropyl-1-methylguanidine hydrochloride (CAS 1423026-93-0) is a specialized N,N-disubstituted guanidine derivative utilized primarily as a fragment in medicinal chemistry and organ...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
1-Cyclopropyl-1-methylguanidine hydrochloride (CAS 1423026-93-0) is a specialized N,N-disubstituted guanidine derivative utilized primarily as a fragment in medicinal chemistry and organic synthesis.[1][2] Distinguished by the steric and electronic properties of the cyclopropyl moiety, this compound serves as a critical building block for introducing high-basicity motifs into pharmaceutical candidates, particularly in the development of kinase inhibitors and GPCR ligands. This guide details its physicochemical profile, synthesis pathways, and handling protocols for research applications.
Chemical Identity & Structural Analysis[4][5][7][8]
The compound is an HCl salt of a guanidine base where one nitrogen is substituted with both a methyl and a cyclopropyl group. The cyclopropyl ring introduces unique conformational constraints and electronic effects (σ-electron delocalization) compared to acyclic alkyl analogues.
Nomenclature & Identifiers
Property
Detail
IUPAC Name
N-Cyclopropyl-N-methylguanidine hydrochloride
Common Name
1-Cyclopropyl-1-methylguanidine HCl
CAS Number
1423026-93-0
Molecular Formula
Molecular Weight
149.62 g/mol (Salt); 113.16 g/mol (Free Base)
SMILES
CN(C1CC1)C(=N)N.Cl
InChIKey
VQEFBYVSVOJUQJ-UHFFFAOYSA-N
Structural Visualization
The following diagram illustrates the connectivity of the free base cation.
Figure 1: Connectivity of the 1-Cyclopropyl-1-methylguanidine cation showing the N,N-disubstitution pattern.
Physicochemical Profile
Solid-State Properties
As a guanidinium salt, the compound exists as an ionic solid. The lattice energy provided by the chloride counterion typically results in a stable, high-melting crystalline powder.
Appearance: White to off-white crystalline powder.[3]
Melting Point: Typically >150°C (Exact experimental values vary by crystal form/purity; related alkylguanidines melt between 120–180°C).
Hygroscopicity: Moderately hygroscopic. Guanidine HCl salts tend to absorb atmospheric moisture; storage in a desiccator is required to prevent deliquescence.
Solution Properties
Solubility:
Water: Highly soluble (>50 mg/mL). The ionic nature and hydrogen-bonding capability of the guanidinium headgroup drive aqueous solubility.
DMSO: Soluble.
Methanol/Ethanol: Soluble.
Non-polar solvents (Hexane, Et2O): Insoluble.
Acidity/Basicity (pKa):
The conjugate acid (protonated form) has a predicted pKa of ~13.0 – 13.6 .
Mechanism:[4][5] The positive charge is delocalized across the three nitrogen atoms (Y-aromaticity), making the free base an extremely strong organic base. It remains protonated at physiological pH (7.4).
Lipophilicity (LogP):
LogP (Free Base): ~0.1 (Predicted).
LogD (pH 7.4): < -2.0. The compound is highly polar and exists almost exclusively as a cation in biological media, preventing passive diffusion through lipid bilayers without transport mechanisms.
Stability[12]
Thermal Stability: Stable under standard laboratory temperatures.
Hydrolytic Stability: Resistant to hydrolysis under neutral and acidic conditions. In strong alkaline solutions (pH > 14) and elevated temperatures, slow hydrolysis to the corresponding urea or cyanamide may occur.
Synthesis & Manufacturing
The synthesis of 1-Cyclopropyl-1-methylguanidine hydrochloride typically follows a Guanylation workflow, reacting the corresponding secondary amine with a guanylating agent.
Core Synthetic Pathway
Starting Material: N-Cyclopropyl-N-methylamine.
Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (preferred for mild conditions) or Cyanamide (industrial route).
Conditions: Polar solvent (DMF or MeOH), Base (DIPEA) if using salt forms, followed by HCl treatment.
Figure 2: Standard laboratory synthesis via guanylation of the secondary amine.[5]
Handling, Safety, and Storage
Safety Data Sheet (SDS) Highlights
While specific toxicological data for this derivative may be limited, it should be handled with the precautions standard for alkylguanidines.
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood when handling the powder to avoid inhalation.
Storage Protocols
Temperature: Store at 2-8°C (Refrigerated) for long-term stability.
Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended but not strictly required if the container is tightly sealed.
Incompatibility: Strong oxidizing agents. Avoid storage near strong acids or bases.
References
PubChem. (2025).[6][7] 1-Cyclopropyl-1-methylguanidine hydrochloride (Compound).[1][8][9][2][10] National Library of Medicine. Retrieved from [Link]
Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Chemical Reviews, 105(11), 4332-4404. (General reference for guanidine synthesis methodologies).
AlzChem. (2025). Guanidine Salts and Derivatives: Technical Data Sheets. Retrieved from [Link]
Technical Whitepaper: Therapeutic Potential of 1-Cyclopropyl-1-methylguanidine HCl in Drug Discovery
The following technical guide provides an in-depth analysis of 1-Cyclopropyl-1-methylguanidine HCl , focusing on its application as a high-value pharmacophore in medicinal chemistry. [1] Executive Summary 1-Cyclopropyl-1...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Cyclopropyl-1-methylguanidine HCl , focusing on its application as a high-value pharmacophore in medicinal chemistry.
[1]
Executive Summary
1-Cyclopropyl-1-methylguanidine Hydrochloride (CAS: Derived from 21770-81-0 parent class) represents a specialized "privileged fragment" in modern drug design.[1] Unlike simple alkyl guanidines, this moiety combines the high basicity and hydrogen-bond donor capacity of the guanidinium core with the unique steric and electronic properties of the cyclopropyl group.[1]
This guide explores its utility as a bioisostere for arginine residues, a modulator of physicochemical properties (pKa, LogP), and a critical building block for designing inhibitors of Nitric Oxide Synthase (NOS), Sodium-Hydrogen Exchanger (NHE), and Creatine Transporters.[1]
Chemical Profile & Physicochemical Properties[1][2][3]
The therapeutic value of this compound stems from its dual nature: a highly polar, cationic "warhead" anchored by a lipophilic, metabolically stable "tail."[1]
Property
Value / Description
Impact on Drug Design
Chemical Structure
N-Cyclopropyl-N-methylguanidine HCl
Steric Bulk: The cyclopropyl group provides rigid steric bulk greater than an ethyl group but less than an isopropyl group.[1]
Fragment Weight: Low MW (~149.62 g/mol ) allows for high ligand efficiency (LE).[1]
pKa (Predicted)
~13.0 – 13.6
Ionization: Permanently protonated at physiological pH (7.4), ensuring strong electrostatic interactions with Asp/Glu residues.[1]
LogP (Predicted)
-0.2 to 0.5
Permeability: The cyclopropyl/methyl motif significantly increases lipophilicity compared to unsubstituted guanidine (LogP -1.7), improving membrane permeability.[1]
H-Bond Donors
4 (Protonated form)
Binding: Forms bidentate hydrogen bonds with carboxylates and phosphates.[1]
The "Cyclopropyl Effect" in Medicinal Chemistry
The cyclopropyl group is not merely a spacer.[1] It offers distinct advantages over isopropyl or ethyl groups:
Sigma-Hole Interactions: The strained C-C bonds of the cyclopropane ring have significant p-character, allowing for unique
-interactions with aromatic residues in receptor pockets.[1]
Metabolic Stability: Cyclopropyl groups are generally more resistant to Cytochrome P450-mediated dealkylation than ethyl or isopropyl groups, prolonging the half-life (
Conformational Rigidity: The ring restricts the conformational freedom of the N-substituent, reducing the entropic penalty upon binding.[1]
Mechanistic Role in Drug Design[1]
Arginine Mimicry & Active Site Targeting
The guanidinium core of 1-Cyclopropyl-1-methylguanidine mimics the side chain of Arginine.[1] This makes it an ideal scaffold for targeting enzymes that recognize arginine substrates.[1]
Protease Inhibitors: Serine proteases (e.g., Thrombin, Trypsin) often have a deep S1 pocket containing an Aspartate residue (Asp189 in Trypsin).[1] The guanidine moiety forms a salt bridge with this residue.[1]
Kinase Inhibitors: Can interact with the conserved Glutamate in the
The N-methyl substitution is critical.[1] By "capping" one of the nitrogen atoms, you remove a hydrogen bond donor.[1]
Effect: This prevents non-specific H-bonding with water or off-target proteins, enforcing a specific binding orientation where only the unsubstituted nitrogens interact with the target.[1]
Diagram: Pharmacophore Interaction Map
The following diagram illustrates how the molecule interacts within a hypothetical receptor pocket (e.g., NOS or NHE-1).
Figure 1: Pharmacophore mapping showing the bidentate electrostatic interaction of the guanidine core and the hydrophobic anchoring of the cyclopropyl motif.[1]
Synthetic Utility & Protocols
Synthesizing 1-Cyclopropyl-1-methylguanidine HCl requires careful control to prevent over-guanylation.[1] The preferred route utilizes N-methylcyclopropylamine as the key intermediate.[1]
Figure 2: Step-by-step synthetic pathway for the production of the target guanidine salt.[1]
Therapeutic Applications & Case Studies
While 1-Cyclopropyl-1-methylguanidine is rarely a drug per se, it is a potent fragment used to optimize lead compounds in several therapeutic areas.
Nitric Oxide Synthase (NOS) Inhibition
Simple guanidines are classic inhibitors of NOS.[1]
Mechanism: They bind to the heme active site, mimicking the substrate L-Arginine.[1]
The Cyclopropyl Advantage: Research into N-cyclopropyl guanidines (e.g., N-cyclopropyl-N'-hydroxyguanidine) has shown improved selectivity for nNOS (neuronal) over eNOS (endothelial).[1] The 1-cyclopropyl-1-methyl motif further refines this by fitting into the slightly smaller hydrophobic pocket of nNOS, potentially reducing cardiovascular side effects associated with eNOS inhibition.[1]
Sodium-Hydrogen Exchanger (NHE-1) Inhibitors
NHE-1 inhibitors like Cariporide and Eniporide utilize an acylguanidine core.[1]
Innovation: Replacing the acyl group with a cyclic alkyl group (like 1-cyclopropyl-1-methyl) transforms the molecule from an acylguanidine (pKa ~8) to an alkylguanidine (pKa ~13).[1]
Result: This drastically changes the pH-dependent binding profile, making the inhibitor more potent in the acidic microenvironment of ischemic tissue (e.g., during myocardial infarction).[1]
Creatine Transporter (CRT) Ligands
Creatine (N-methylguanidinoacetic acid) is essential for energy metabolism.[1]
Analogs:Cyclocreatine is a known analog where the guanidine is part of a ring.[1]
Potential: 1-Cyclopropyl-1-methylguanidine acts as a "decarboxylated" bioisostere.[1] It can serve as a molecular probe to study CRT kinetics or as a competitive antagonist to block creatine uptake in cancer cells that rely on creatine for survival.[1]
Storage: Hygroscopic. Store at -20°C under desiccated conditions.
Incompatibility: Strong oxidizing agents.[1] Reacts with aldehydes to form aminals.[1]
References
Alzchem Group. (2024).[1] 1-Methylcyclopropylguanidine hydrochloride Product Data. Retrieved from [1]
PubChem. (2024).[1] Compound Summary: 1-Cyclopropyl-1-methylguanidine hydrochloride (CID 71757163).[1][3] National Library of Medicine.[1][4] Retrieved from [1]
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [1]
Bernatowicz, M. S., et al. (1992).[1] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.[1]
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry (Context: Cyclopropyl as bioisostere).[1]
Santa Cruz Biotechnology. (2024).[1] N-Cyclopropyl-N′-hydroxyguanidine hydrochloride Product Data. Retrieved from [1]
Solubility profile of 1-Cyclopropyl-1-methylguanidine hydrochloride in water vs organic solvents
An In-Depth Technical Guide on the Solubility Profile of 1-Cyclopropyl-1-methylguanidine Hydrochloride. Executive Summary 1-Cyclopropyl-1-methylguanidine hydrochloride (CAS: 1423026-93-0) is a specialized guanidinium sal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Solubility Profile of 1-Cyclopropyl-1-methylguanidine Hydrochloride.
Executive Summary
1-Cyclopropyl-1-methylguanidine hydrochloride (CAS: 1423026-93-0) is a specialized guanidinium salt intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands.[1]
As a hydrochloride salt of a strong organic base, its solubility profile is dominated by ionic lattice energy and hydrogen-bond donor capability .[1] This guide provides a definitive solubility landscape, distinguishing between its behavior in aqueous media (driven by solvation shells) and organic solvents (driven by polarity and dielectric constants).
Key Characteristic: The compound exhibits chaotropic behavior , disrupting hydrogen bonding networks in water while displaying steep solubility drop-offs in aprotic organic solvents.[1]
Physicochemical Characterization
To understand the solubility, we must first analyze the solute-solvent interaction potential.
Thermodynamic Driver: Dissolution requires overcoming the crystal lattice energy (
) via solvation enthalpy ().
Theoretical Solubility Landscape
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism of Action
Aqueous
Water, PBS, 0.1M HCl
Very High (>100 mg/mL)
Ion-dipole hydration; H-bonding with water network.[1]
Polar Protic
Methanol, Ethanol
High (>50 mg/mL)
Solvation of and H-bonding to guanidinium protons.[1]
Polar Aprotic
DMSO, DMF
Moderate/High
High dielectric constant stabilizes charge separation.
Dipolar Aprotic
Acetone, Acetonitrile
Low (<10 mg/mL)
Insufficient solvation energy to break ionic lattice.
Non-Polar
Hexane, Toluene, DCM
Negligible (<1 mg/mL)
Lack of dipole moment to stabilize ions.
Detailed Solubility Profile
Aqueous Solubility & pH Dependence
Unlike weak bases (e.g., secondary amines) that precipitate at high pH, 1-Cyclopropyl-1-methylguanidine is a superbase derivative .[1]
pKa Consideration: The conjugate acid has a pKa > 12. Consequently, the molecule remains protonated (cationic) across the entire standard pH range (pH 1 to 14).
Implication: You cannot "crash out" the free base simply by adjusting to pH 10 or 12. Extraction of the free base requires extremely basic conditions (pH > 14) or non-aqueous conditions (e.g., NaH in THF), which is critical for process chemistry.
Common Ion Effect: Solubility will decrease slightly in high-molarity chloride buffers (e.g., 1M NaCl) due to the common ion effect, but the intrinsic solubility is so high this is rarely a limiting factor.
Organic Solvent Profile
Alcohols (MeOH/EtOH): Excellent solvents. Often used for recrystallization.[2] The cyclopropyl group adds lipophilicity compared to bare guanidine, potentially increasing solubility in longer-chain alcohols (e.g., Isopropanol) compared to methylguanidine.
Chlorinated Solvents (DCM/Chloroform): Generally poor solubility. However, the "Cyclopropyl-Methyl" motif adds significant organic character.[1] It may exhibit "ion-pairing" solubility in DCM if a lipophilic counterion were used, but as the Hydrochloride, it remains practically insoluble.
Anti-Solvents: Acetone, Diethyl Ether, and MTBE are effective anti-solvents for precipitation/crystallization workflows.
Experimental Protocol: Solubility Profiling
Since exact literature values are sparse for this specific intermediate, the following validated protocol allows for rapid in-house determination.
Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.
Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).
Quantification: Analyze the supernatant via HPLC-UV (typically 210-220 nm detection for the guanidine core, though derivatization may be needed due to low chromophore activity).[1]
Alternative: Gravimetric analysis (evaporate solvent and weigh residue) if HPLC is difficult.
Visualization: Solubility Determination Workflow
Caption: Standardized workflow for thermodynamic solubility determination of guanidine salts.
Implications for Synthesis & Purification
Understanding the solubility profile allows for optimized workup procedures:
Recrystallization Strategy:
Solvent: Hot Ethanol or Methanol (High solubility).
Anti-Solvent: Acetone or Diethyl Ether (add dropwise to the cooled solution until turbidity persists).
Note: The cyclopropyl group is acid-sensitive; avoid prolonged boiling in strong acidic alcohols, though the HCl salt itself is generally stable.
Extraction Issues:
Because the compound is water-soluble and hard to deprotonate, it cannot be extracted into organic layers (EtOAc/DCM) from an aqueous reaction mixture using standard basic workups.
Solution: Evaporate the aqueous phase to dryness and extract the residue with hot Ethanol (to leave behind inorganic salts like NaCl), or use n-Butanol for liquid-liquid extraction.[1]
References
Alzchem Group. (n.d.). 1-Methylcyclopropylguanidine hydrochloride Product Data. Retrieved from
PubChemLite. (2025). 1-cyclopropyl-1-methylguanidine hydrochloride (Compound Summary). University of Luxembourg.[3] Retrieved from
Barton, D., et al. (2014). Comprehensive Organic Functional Group Transformations II. Elsevier. (General reference for guanidine synthesis and properties).
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Fundamental principles of salt solubility).
Sigma-Aldrich. (2024).[1] Guanidine Hydrochloride Solubility Data Sheet. Retrieved from [1]
Cyclopropyl Guanidine Derivatives: A Technical Guide to Design, Synthesis, and Therapeutic Applications
Topic: Role of Cyclopropyl Guanidine Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The cyclopropyl guani...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Cyclopropyl Guanidine Derivatives in Medicinal Chemistry
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropyl guanidine moiety represents a high-value pharmacophore in modern medicinal chemistry, merging the superbasic, hydrogen-bond-donating capacity of the guanidine group with the unique steric and electronic properties of the cyclopropyl ring. This guide analyzes the structural rationale for deploying this scaffold, detailing its role as a conformational lock and metabolic shield.[1][2] We examine its application in Histamine H4 receptor antagonists , DNA minor groove binders , and Sphingosine kinase inhibitors , providing validated synthetic protocols and mechanistic insights.
Part 1: The Pharmacophore – Structural & Electronic Rationale
The "Metabolic Shield" Effect
The incorporation of a cyclopropyl group onto a guanidine nitrogen serves a critical pharmacokinetic function: prevention of N-dealkylation .
Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically oxidize
-carbons of N-alkyl groups (e.g., N-ethyl, N-isopropyl), leading to dealkylation.
Cyclopropyl Advantage: The high C-H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring, combined with the strain energy (~27.5 kcal/mol) and the specific hybridization (
character), makes the -proton abstraction kinetically unfavorable compared to unstrained alkyl chains. This extends the half-life () of the drug candidate.
Conformational Restriction (The "Lock")
The cyclopropyl group acts as a rigid steric block. Unlike an isopropyl or ethyl group, which can rotate freely, the cyclopropyl ring locks the N-substituent vector.
Impact on Binding: In G-Protein Coupled Receptors (GPCRs) like the Histamine H4 receptor , this rigidity reduces the entropic penalty of binding (
), as the molecule is pre-organized into a bioactive conformation.
Basicity and pKa Modulation
Guanidines are strong bases (pKa ~12.5–13.5). The electron-donating nature of the cyclopropyl group (via hyperconjugation with the Walsh orbitals) stabilizes the guanidinium cation, maintaining high basicity essential for forming salt bridges with anionic residues (e.g., Aspartate or Glutamate) in receptor active sites.
Part 2: Therapeutic Case Studies
Case Study A: Histamine H4 Receptor Antagonists
The Histamine H4 receptor (H4R) is a key target for inflammatory and autoimmune diseases.[3] Early H4R ligands were based on flexible histamine analogues.
Innovation: Introduction of the cyclopropyl guanidine moiety (often as a conformationally restricted analog of 4-methylhistamine) created potent antagonists.
Mechanism: The guanidinium headgroup forms a critical salt bridge with Asp94 (Transmembrane domain 3) of the H4 receptor. The cyclopropyl group fits into a specific hydrophobic sub-pocket, improving selectivity over the homologous H3 receptor.
Case Study B: DNA Minor Groove Binders (Anticancer)
Recent studies (2025) have highlighted cyclopropyl-linked guanidines as DNA-targeting agents.
Mechanism: The curved shape of the ligand, driven by the cyclopropyl linkers, complements the isohelical curvature of the DNA minor groove.
Selectivity: The guanidine protons engage in hydrogen bonding with the N3 of adenine and O2 of thymine, while the cyclopropyl group provides van der Waals contacts with the sugar-phosphate backbone, enhancing binding affinity (
) and sequence specificity.
Case Study C: Sphingosine Kinase Inhibitors
Sphingosine Kinase (SphK) regulates the balance of pro-apoptotic sphingosine and pro-survival sphingosine-1-phosphate (S1P).
Role: N-cyclopropyl guanidine derivatives have been identified as inhibitors of SphK1/2. The guanidine mimics the polar headgroup of sphingosine, while the cyclopropyl tail occupies the hydrophobic lipid-binding channel, blocking substrate access.
Part 3: Synthetic Methodologies
The synthesis of cyclopropyl guanidines typically proceeds via the Guanylation of Amines . Direct cyclopropanation of guanidines is rare due to competing nucleophilicity.
Protocol 1: Guanylation using N,N'-Di-Boc-S-methylisothiourea
This is the most robust method, allowing for mild conditions and easy purification.
Reagents:
Cyclopropylamine derivative (1.0 equiv)
N,N'-Di-Boc-S-methylisothiourea (1.0–1.2 equiv)
Mercury(II) chloride (
) (1.1 equiv) - Promotes elimination of MeSH
Triethylamine (
) (3.0 equiv)
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Protocol:
Preparation: Dissolve N,N'-Di-Boc-S-methylisothiourea (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.
Addition: Add the cyclopropylamine (1.0 mmol) and
(3.0 mmol) to the solution.
Activation: Cool to 0°C and add
(1.1 mmol) in one portion. The reaction will turn cloudy (precipitation of HgS).
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of less polar product).
Workup: Filter the mixture through a pad of Celite to remove mercury salts. Wash the filtrate with water (2x) and brine (1x). Dry over
and concentrate.
Deprotection: Dissolve the crude Boc-protected guanidine in DCM/TFA (1:1 v/v) and stir for 2 hours. Remove volatiles in vacuo to yield the N-cyclopropyl guanidine trifluoroacetate salt .
Protocol 2: Guanylation using Pyrazole Carboxamidine (DMNPC)
An alternative mercury-free route using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
Mixing: Combine cyclopropylamine (1.0 equiv) and DMNPC (1.0 equiv) in Acetonitrile or Ethanol.
Reflux: Heat to reflux (60–80°C) for 6–12 hours.
Isolation: The pyrazole byproduct is often soluble in ether, while the nitroguanidine product precipitates or can be crystallized.
Reduction: Reduce the nitroguanidine to guanidine using catalytic hydrogenation (
, Pd/C) or Zn/Acetic acid.
Part 4: Visualization & Logic
Synthetic Pathway Diagram
The following diagram illustrates the logic of the Guanylation pathway (Protocol 1).
Caption: Step-wise synthesis of cyclopropyl guanidine via mercury-promoted guanylation of amines.
Pharmacophore Logic: H4 Receptor Binding
This diagram visualizes the specific interactions of the cyclopropyl guanidine moiety within the H4 receptor binding pocket.
Caption: Mechanistic interaction map of Cyclopropyl Guanidine within the Histamine H4 Receptor active site.
Part 5: Quantitative Data Summary
Table 1: Comparative Properties of N-Alkyl vs. N-Cyclopropyl Guanidines
Property
N-Ethyl Guanidine
N-Cyclopropyl Guanidine
Medicinal Chemistry Benefit
pKa
~13.6
~13.4
Maintains high basicity for salt bridges.
Metabolic Stability
Low (Rapid N-dealkylation)
High (Resistant to CYP450)
Improved and bioavailability.
Conformation
Flexible (Free rotation)
Rigid (Locked vector)
Lower entropic penalty upon binding.
Lipophilicity (LogP)
Moderate
Enhanced
Improved membrane permeability.
Receptor Selectivity
Low (Promiscuous)
High (Shape-driven)
Reduced off-target effects (e.g., vs H3R).
References
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.
Source: RSC Advances (2025)
URL:[Link]
(Validates DNA binding and cyclopropyl bioisostere concept)
A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.
Source:[3] Nature (2004) / NIH PubMed
URL:[Link]
(Foundational paper for H4 antagonists, establishing the pharmacophore)
Synthesis and structure-activity relationships of N,N'-diarylguanidine derivatives.
Source: Journal of Medicinal Chemistry (NIH PubMed)
URL:[Link]
(Provides SAR data for guanidine derivatives)
Long chain base sphingosine kinase inhibitors (Patent WO2013119946A1).
Source: Google Patents
URL:
(Identifies cyclopropyl guanidine hydrochloride as a SphK inhibitor)
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines.
Source: Synthesis / Organic Chemistry Portal
URL:[Link]
(Source for the DMNPC synthetic protocol)
An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-1-methylguanidine Hydrochloride
Introduction: The Significance of the Guanidinium Moiety in Modern Chemistry The guanidinium group is a cornerstone pharmacophore in medicinal chemistry and a versatile functional group in organic synthesis. Its high bas...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Guanidinium Moiety in Modern Chemistry
The guanidinium group is a cornerstone pharmacophore in medicinal chemistry and a versatile functional group in organic synthesis. Its high basicity (pKa ≈ 13.5), stemming from the resonance stabilization of its protonated form, allows it to engage in strong hydrogen bonding interactions, making it crucial for molecular recognition at biological targets. The incorporation of unique substituents, such as the cyclopropyl ring, offers a sophisticated strategy to enhance metabolic stability, modulate lipophilicity, and enforce conformational rigidity. 1-Cyclopropyl-1-methylguanidine hydrochloride is a valuable building block, combining the structural benefits of the cyclopropyl group with the functional advantages of the guanidinium core, positioning it as a key intermediate for the development of novel pharmaceuticals and agrochemicals.[1]
This guide provides a comprehensive review of the principal synthetic pathways for 1-Cyclopropyl-1-methylguanidine hydrochloride. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to assist researchers in selecting the most suitable method for their specific application.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of substituted guanidines can be broadly categorized into several key strategies. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance of sensitive functional groups. The most prevalent and adaptable methods involve the guanylation of a corresponding amine, in this case, N-cyclopropyl-N-methylamine.
Pathway 1: The Cyanamide-Mediated Approach
This classical and robust method involves the reaction of a secondary amine with cyanogen bromide to form a disubstituted cyanamide intermediate. This intermediate is then activated by a Lewis acid and reacted with an amine source to yield the target guanidine.
Causality Behind Experimental Choices:
Cyanogen Bromide (BrCN): A highly effective reagent for introducing the cyano group onto a secondary amine. Its high reactivity necessitates careful handling in a well-ventilated fume hood.
Lewis Acid (e.g., AlCl₃): The Lewis acid is critical for activating the cyanamide. It coordinates to the nitrile nitrogen, significantly increasing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack by ammonia or an amine.[2]
Amine Hydrochloride Salt: Using the amine as its hydrochloride salt is a common practice in this reaction.[2]
Caption: Cyanamide-mediated synthesis of 1-Cyclopropyl-1-methylguanidine HCl.
Pathway 2: The Thiourea Route with Desulfurization
This pathway offers a safer alternative to the use of cyanogen bromide. It begins with the formation of a thiourea derivative from the secondary amine, which is subsequently converted to the guanidine.
Causality Behind Experimental Choices:
Isothiocyanate: The reaction of an amine with an isothiocyanate is a high-yielding method for forming a substituted thiourea.
Desulfurization/Amination: The conversion of the thiourea to a guanidine is the key step. This can be achieved through two primary methods:
S-Alkylation followed by Amination: The thiourea is activated by methylation with a reagent like methyl iodide to form a highly reactive S-methylisothiouronium salt. This salt is an excellent electrophile and readily reacts with an amine (e.g., ammonia) to displace the methylthiol leaving group.
Direct Desulfurization: Reagents like mercury(II) chloride (HgCl₂) or the Burgess reagent can be used to activate the sulfur atom, facilitating its removal and subsequent reaction with an amine.[3][4] This method is often efficient but involves toxic heavy metals.
Caption: Thiourea-based synthesis of 1-Cyclopropyl-1-methylguanidine HCl.
Pathway 3: Direct Guanylation with Modern Reagents
Modern organic synthesis has produced a variety of reagents designed for the direct and mild guanylation of amines. These reagents often come with protecting groups (like Boc) to modulate reactivity and improve handling.
Causality Behind Experimental Choices:
Protected Guanylating Agents: Reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or N,N'-di-Boc-N''-triflylguanidine are crystalline, stable solids that react cleanly with primary and secondary amines under mild conditions.[5]
Acidic Deprotection: The tert-butoxycarbonyl (Boc) protecting groups are strategically chosen for their lability under acidic conditions. A single deprotection step, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), simultaneously removes the protecting groups and forms the desired hydrochloride salt of the guanidine product, streamlining the workflow.[5]
Caption: Direct guanylation using a Boc-protected reagent.
Comparative Analysis of Synthesis Pathways
Feature
Pathway 1: Cyanamide Route
Pathway 2: Thiourea Route
Pathway 3: Direct Guanylation
Key Reagents
Cyanogen bromide, Lewis Acid (AlCl₃)
Isothiocyanates, Desulfurizing agents (HgCl₂) or S-alkylation reagents (MeI)
Mild reaction conditions, high functional group tolerance, clean reactions.
Disadvantages
Highly toxic and volatile reagent (BrCN). Requires stringent safety protocols. Lewis acid can be harsh.
Use of toxic heavy metals (e.g., HgCl₂). Potential for side products.
Reagents can be expensive.
Detailed Experimental Protocols
The following protocol details the Direct Guanylation approach (Pathway 3), which is often preferred in research and development settings due to its high degree of control, safety, and substrate scope.
Protocol: Synthesis via Direct Guanylation
Step A: Synthesis of N,N'-di-Boc-N''-cyclopropyl-N''-methylguanidine
Materials & Setup:
N-Cyclopropyl-N-methylamine (1.0 eq)
N,N'-di-Boc-N''-triflylguanidine (1.05 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Anhydrous Dichloromethane (DCM)
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
To a stirred solution of N-cyclopropyl-N-methylamine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DIPEA.
Slowly add N,N'-di-Boc-N''-triflylguanidine portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected guanidine.
Step B: Deprotection and Salt Formation to Yield 1-Cyclopropyl-1-methylguanidine hydrochloride
Dissolve the purified Boc-protected guanidine from Step A in a minimal amount of 1,4-dioxane or methanol.
Cool the solution to 0 °C in an ice bath.
Slowly add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution.
A precipitate will likely form. Allow the mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (isobutylene) will be observed.
Monitor the deprotection by TLC or LC-MS.
Upon completion, add anhydrous diethyl ether to the mixture to facilitate complete precipitation of the hydrochloride salt.
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Cyclopropyl-1-methylguanidine hydrochloride as a white or off-white solid.
Conclusion
The synthesis of 1-Cyclopropyl-1-methylguanidine hydrochloride can be successfully achieved through several reliable pathways. The direct guanylation method using protected reagents offers a modern, safe, and efficient route suitable for many research applications, providing high yields and purity under mild conditions. The classical cyanamide and thiourea routes remain viable, particularly for large-scale synthesis where cost is a primary driver, provided that appropriate safety measures are implemented. The choice of synthetic strategy should be carefully considered based on the specific project requirements, including scale, cost, available equipment, and safety considerations.
References
Title: SYNTHESES OF SUBSTITUTED GUANIDINES
Source: Canadian Science Publishing
URL
Title: Synthesis of Substituted Guanidines Using Boc - Benchchem
Source: BenchChem
URL
An In-depth Technical Guide to the Pharmacophore Analysis of the 1-Cyclopropyl-1-methylguanidine Moiety
Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, certain molecular fragments consistently emerge as keystones in the architecture of successful therapeutics....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular fragments consistently emerge as keystones in the architecture of successful therapeutics. The 1-Cyclopropyl-1-methylguanidine moiety is one such "privileged scaffold."[1] Its constituent parts—the highly basic, charge-delocalized guanidinium group and the conformationally constrained, lipophilic cyclopropyl ring—bestow a unique combination of physicochemical properties that are highly advantageous for molecular recognition at biological targets.[1][2] Guanidine-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and antiviral applications, underscoring their therapeutic versatility.[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for dissecting and leveraging the pharmacophoric features of the 1-Cyclopropyl-1-methylguanidine core. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind methodological choices, offering field-proven insights into generating robust, predictive pharmacophore models. Our objective is to empower research teams to rationally design novel therapeutics by transforming the abstract concept of a pharmacophore into a tangible, actionable tool for virtual screening and lead optimization.[5][6]
Chapter 1: Deconstructing the Moiety: A Physicochemical and Structural Profile
A thorough understanding of the moiety's intrinsic properties is the bedrock of any successful pharmacophore analysis. The interplay between the guanidinium and the N-alkyl substituents dictates how the molecule presents itself to a biological target.
The Guanidinium Core: A Center of Charge and Interaction
The guanidine group is one of the strongest organic bases found in biological systems.[7] At physiological pH, it exists almost exclusively in its protonated form, the guanidinium cation.[8] This is a consequence of two key factors:
High Basicity (pKa): The pKa of the guanidinium group is exceptionally high, with values cited between 12.5 and 13.8.[9][10] This ensures it remains positively charged under virtually all physiological conditions, making it a powerful anchor for electrostatic interactions.
Resonance Stabilization: The positive charge is not localized on a single nitrogen atom. Instead, it is delocalized across the three nitrogen atoms and the central carbon through resonance.[11] This distribution of charge creates a planar, highly stable cation that can be efficiently solvated and is primed for multipoint interactions.[8]
From a pharmacophoric perspective, the guanidinium group is a rich source of features. It acts as a potent Positive Ionizable feature and, due to the N-H protons, can serve as a powerful Hydrogen Bond Donor (HBD) at multiple vectors.[12]
The Cyclopropyl and Methyl Substituents: Modulators of Conformation and Lipophilicity
The N-substituents are not mere decorations; they critically influence the moiety's profile.
The Cyclopropyl Group: This small, strained ring is a versatile tool in drug design.[13] Its introduction confers several key advantages:
Conformational Rigidity: The cyclopropyl ring acts as a "conformational clamp," restricting rotation around the N-C bond.[14] This pre-organizes the molecule into a more limited set of low-energy conformations, which can minimize the entropic penalty upon binding to a target and thus enhance potency.[2][14]
Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[15][16]
Modulated Lipophilicity: It introduces a lipophilic character that can be crucial for penetrating binding pockets and crossing biological membranes.[1]
The Methyl Group: The N-methyl group further modulates the moiety's properties by fine-tuning its steric profile and hydrogen bonding capacity, removing one potential hydrogen bond donor site compared to an unsubstituted guanidine.
Together, these substituents create a distinct three-dimensional shape and define specific hydrophobic volumes that must be accounted for in any pharmacophore model.
Chapter 2: The Pharmacophore Hypothesis: Defining the Core Interaction Features
A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[6] For the 1-Cyclopropyl-1-methylguanidine moiety, a foundational hypothesis can be constructed based on its intrinsic properties.
// Edges from invisible nodes to features
p1 -> PI [label="Guanidinium Core", fontsize=10, fontcolor="#5F6368", dir=none];
p2 -> HBD1 [label="N-H Groups", fontsize=10, fontcolor="#5F6368", dir=none];
p3 -> HBD2 [label="", dir=none, style=invis]; // Helper for alignment
p4 -> HY [label="Cyclopropyl Ring", fontsize=10, fontcolor="#5F6368", dir=none];
}
}
Caption: Core pharmacophoric features of the 1-Cyclopropyl-1-methylguanidine moiety.
This generalized model serves as a starting point. The precise geometry, number of features, and inclusion of additional elements like exclusion volumes will be defined and refined using the robust methodologies described in the following chapter.
Chapter 3: Methodologies for Pharmacophore Model Generation
The generation of a predictive pharmacophore model is a systematic process that can be approached from two primary directions: ligand-based or structure-based. The choice is dictated by the available data—the former relies on a set of known active molecules, while the latter requires the 3D structure of the biological target.[17][18]
Ligand-Based Pharmacophore Modeling
This approach is employed when the structure of the target is unknown, but a set of ligands with known biological activity is available.[19] The fundamental assumption is that these molecules share common chemical features arranged in a similar 3D geometry that are responsible for their activity.[20]
Dataset Curation (Self-Validation Pillar 1):
Assemble a Training Set: Collect a set of structurally diverse molecules with high affinity for the target. Diversity is crucial to avoid scaffold bias.[20]
Assemble a Test Set: Independently, gather a second set of active and, critically, inactive (decoys) molecules. This set will not be used for model generation but is essential for validation.[21][22] The quality of your validation depends entirely on the quality of this test set.
Conformational Analysis:
Rationale: Small molecules are not static; they exist as an ensemble of conformations.[20] It is critical to generate a diverse and energetically reasonable set of conformations for each ligand in the training set to ensure the bioactive conformation is likely represented.
Method: Utilize computational tools (e.g., within MOE, Discovery Studio, LigandScout) to perform a conformational search.[17][20] Set an appropriate energy window (e.g., 15-20 kcal/mol) above the global minimum to ensure comprehensive coverage without including unrealistically high-energy states.[23]
Feature Mapping and Hypothesis Generation:
Process: The software identifies potential pharmacophoric features (HBDs, HBAs, hydrophobics, etc.) within each conformer of each active ligand.
Alignment: The core of the process involves aligning the conformers from different molecules to find a common 3D arrangement of features. Algorithms like HipHop (Catalyst) or similar functions in modern software packages generate multiple hypotheses, each representing a different potential pharmacophore.[21]
Scoring and Ranking:
Each generated hypothesis is scored based on how well it maps the active molecules in the training set and its complexity. The best models are those that map the most active compounds using a common set of features.
Model Validation (Self-Validation Pillar 2):
Internal Validation: Techniques like Fischer's randomization test (CatScramble) are used to ensure the correlation between chemical structures and biological activity is statistically significant and not a result of chance.[22]
External Validation: The highest-ranked pharmacophore models are used as 3D queries to screen the pre-compiled test set. A robust model must be able to distinguish actives from inactives.[24] Performance is quantified using metrics summarized in the table below.
Metric
Description
Formula
Desired Value
Total Hits (Ht)
Total number of compounds in the database retrieved by the model.
N/A
Varies
Active Hits (Ha)
Number of known active compounds retrieved by the model.
N/A
High
Enrichment Factor (E)
Ratio of the concentration of actives in the hit list to the concentration of actives in the database.
E = (Ha/Ht) / (A/D)
> 1.0
Goodness of Hit (GH) Score
A score that balances the yield of actives against the enrichment factor, rewarding models that are both accurate and selective.
A = Total number of active compounds in the database; D = Total number of compounds in the database.[25]
Structure-Based Pharmacophore Modeling
When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, a more direct approach can be taken.[26] This method derives pharmacophoric features from the key interaction points within the ligand-binding site itself.
Target Preparation:
Source: Obtain a relevant structure from the Protein Data Bank (PDB).[21] If a co-crystallized ligand is present, this is ideal.
Cleaning: Remove non-essential water molecules, add hydrogen atoms, and assign correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate. This step is critical for accurately defining H-bond donors and acceptors.
Binding Site Identification and Analysis:
Rationale: The pharmacophore must reflect the specific sub-pocket where the 1-Cyclopropyl-1-methylguanidine moiety is expected to bind.
Method: If a ligand is present, the binding site is clearly defined. If not, use pocket-finding algorithms (e.g., in MOE, Schrödinger Maestro, PyMOL) to identify potential binding cavities. Analyze the amino acid residues in the pocket to identify key features:
Anionic residues (Asp, Glu): Complement the guanidinium's positive charge.
Hydrophobic residues (Leu, Ile, Val, Phe): Complement the cyclopropyl and methyl groups.
Feature Generation:
Process: Software tools like LigandScout or the interaction generation protocols in other suites can automatically map the potential interaction points within the binding site onto pharmacophoric features.[17][27] This creates a 3D model of features that any active ligand should satisfy.
Model Refinement and Validation:
Refinement: The raw model may contain dozens of features. It must be refined to a minimal, essential set that captures the most critical interactions. This often involves manual inspection and chemical intuition.
Validation: Even a structure-based model should be validated. This can be done by docking a set of known actives and inactives to see if the actives satisfy the pharmacophore features in their predicted binding poses, while inactives do not.
Chapter 4: Application in Virtual Screening and Lead Optimization
A validated pharmacophore model is not an end-point; it is a powerful query for discovering novel chemical matter.[21]
Virtual Screening (VS)
The pharmacophore model can be used to rapidly screen large compound databases (e.g., ZINC, ChEMBL, Enamine) containing millions of purchasable or synthesizable compounds.[21][28] The goal is to filter this vast chemical space down to a manageable number of "hits" that match the 3D electronic and steric requirements of the pharmacophore.[29]
Phase
Action
Number of Compounds
Rationale
1. Library
Initial Compound Library (e.g., Enamine REAL)
~2,500,000
A large, diverse set of molecules.
2. Pharmacophore Screen
Filter library with the validated 3D pharmacophore model.
~25,000 (1% Hit Rate)
Rapidly eliminates molecules that do not fit the essential 3D query.[28]
3. Physicochemical Filtering
Apply property filters (e.g., Lipinski's Rule of Five, pKa).
~10,000
Removes compounds with poor drug-like properties.[22]
4. Molecular Docking
Dock remaining hits into the target binding site (if known).
~500
Ranks compounds based on predicted binding affinity and pose.[30]
5. Visual Inspection & Selection
Manually inspect top-scoring poses for chemical sense.
50-100
Final selection of compounds for acquisition and biological testing.
Lead Optimization
The pharmacophore model also serves as a guide for optimizing a lead compound. If a hit molecule shows promising activity but has liabilities (e.g., poor solubility, metabolic instability), the model can suggest modifications. For instance, if a region of the model indicates an unoccupied hydrophobic pocket, a medicinal chemist might rationally add a lipophilic group to the lead scaffold to improve potency, guided by the model's spatial constraints.
Conclusion
The pharmacophore analysis of the 1-Cyclopropyl-1-methylguanidine moiety is a multi-faceted process that integrates an understanding of fundamental physicochemical principles with rigorous computational methodologies. By systematically deconstructing the moiety, generating a robust hypothesis, and validating it through either ligand- or structure-based protocols, researchers can create a powerful predictive tool. This guide has outlined the critical steps and, more importantly, the scientific rationale behind them, providing a self-validating framework for discovery. When properly applied, pharmacophore modeling transforms this privileged scaffold from a mere structural component into a strategic asset, accelerating the journey from initial concept to novel therapeutic candidates.
References
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. Retrieved from [Link]
Structure based Pharmacophore Modeling Service. Creative Biolabs. Retrieved from [Link]
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. Retrieved from [Link]
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. Retrieved from [Link]
Pharmacophore modeling. Fiveable. Retrieved from [Link]
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry. Retrieved from [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]
3D Pharmacophore-based virtual screening workflow. ResearchGate. Retrieved from [Link]
Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. Retrieved from [Link]
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Retrieved from [Link]
VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. (2022). Oxford Academic. Retrieved from [Link]
pKa Value of the Guanidinium Group of Arginine. CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]
Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (2017). RSC Publishing. Retrieved from [Link]
Pharmacophore model validation using GH score method. ResearchGate. Retrieved from [Link]
Pharmacophore modeling, virtual computational screening and biological evaluation studies. (2017). PeerJ Preprints. Retrieved from [Link]
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
Arginine: Its pKa value revisited. (2015). PMC. Retrieved from [Link]
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2023). RSC Publishing. Retrieved from [Link]
An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. IJHSSM.org. Retrieved from [Link]
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). PMC. Retrieved from [Link]
Structure based Pharmacophore Modeling & Screening Services. Creative Biolabs. Retrieved from [Link]
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). PMC. Retrieved from [Link]
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. Retrieved from [Link]
Question:The pKa of the conjugate acid of guanidine is 13.6, making it one of the strongest neutral organic bases. Offer an explanation. Vaia. Retrieved from [Link]
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). MDPI. Retrieved from [Link]
3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Retrieved from [Link]
Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (2017). PMC. Retrieved from [Link]
(PDF) Guanidine group: Definition and pharmaceutical applications. (2017). ResearchGate. Retrieved from [Link]
Principles in Pharmacophore Elucidation. Drug Design Org. Retrieved from [Link]
Biological activities of guanidine compounds. (2009). PubMed. Retrieved from [Link]
IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (2018). RASA Life Sciences. Retrieved from [Link]
(PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. Retrieved from [Link]
Biologically active guanidine alkaloids. ScienceOpen. Retrieved from [Link]
Biological activities of guanidine compounds. ResearchGate. Retrieved from [Link]
Commercial availability and suppliers of high-purity 1-Cyclopropyl-1-methylguanidine HCl
Executive Summary This technical guide addresses the procurement, quality assurance, and handling of 1-Cyclopropyl-1-methylguanidine Hydrochloride , a specialized nitrogenous building block used in the synthesis of kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the procurement, quality assurance, and handling of 1-Cyclopropyl-1-methylguanidine Hydrochloride , a specialized nitrogenous building block used in the synthesis of kinase inhibitors, GPCR ligands, and arginine mimetics.
Unlike common reagents, this compound often suffers from nomenclature ambiguity in catalog databases (confused with 1-(1-methylcyclopropyl)guanidine). This guide provides the structural specificity, synthesis-derived impurity profiles, and analytical protocols required to validate high-purity (>98%) lots for pharmaceutical R&D.
Part 1: Chemical Identity & Structural Significance
Structural Specifications
To avoid costly procurement errors, researchers must distinguish between the target compound (N,N-disubstituted) and its regioisomers.
Property
Specification
Chemical Name
1-Cyclopropyl-1-methylguanidine Hydrochloride
IUPAC Name
N-cyclopropyl-N-methylguanidine; hydrochloride
CAS Number
Not widely indexed (Search via SMILES/Structure recommended)
The cyclopropyl group provides metabolic stability (CYP450 resistance) and conformational rigidity compared to an isopropyl group.
Nomenclature Alert
CRITICAL: Many suppliers index 1-(1-methylcyclopropyl)guanidine (where the methyl is attached to the ring carbon, not the nitrogen) under similar keywords.
Target: Nitrogen is substituted with Methyl AND Cyclopropyl.[3]
Common Error: Cyclopropyl ring is substituted with Methyl.
Part 2: The Sourcing Landscape
Due to the niche nature of this intermediate, it is rarely available as a "next-day delivery" commodity. Sourcing follows a tiered availability model.
Status: Often listed, but frequently "virtual" stock (lead time 2-4 weeks).
Action: Use the SMILES string for exact structure search. Do not rely on name strings.
Tier 2: Specialized Building Block Manufacturers (Enamine, WuXi AppTec, Combi-Blocks)
Status: High probability of physical stock or rapid synthesis protocols.
Action: Request "Batch Analysis" prior to purchase to confirm salt stoichiometry (mono-HCl vs. hemi-sulfate).
Tier 3: Custom Synthesis Houses
Status: Required for >100g scale-up.
Route: Methylation of cyclopropylamine followed by guanylation.
Sourcing Decision Logic (DOT Visualization)
Figure 1: Decision matrix for sourcing niche guanidine intermediates, prioritizing structural verification over catalog names.
Part 3: Quality Assurance & Analytical Protocols
Guanidines are polar, basic, and lack strong chromophores, making standard C18 HPLC/UV (254 nm) ineffective. The following protocols ensure scientific integrity.
Impurity Profiling
Understanding the synthesis route reveals likely impurities:
N-Cyclopropyl-N-methylamine: Starting material (toxicity risk).
Dicyandiamide: Residue from guanylation.
Urea Derivatives: Hydrolysis products of the guanidine (form over time in water).
Recommended Analytical Method (HILIC-MS or C18-Aq)
Method A: HILIC-MS (Gold Standard)
Column: ZIC-HILIC or Amide phase (polar retention).
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[4][5]
Column: C18-Aq (Water wettable) or Phenyl-Hexyl (for shape selectivity).
Mobile Phase: Phosphate buffer (pH 2.5) / Methanol. Note: Low pH keeps guanidine protonated and prevents tailing.
Detection: UV at 205-210 nm . (Guanidines have weak absorbance; high purity solvents are required to reduce noise).
Proton NMR Validation Criteria
To validate the specific N-methylation pattern:
Solvent: D2O or DMSO-d6.
Cyclopropyl Protons: Multiplets at ~0.6–0.9 ppm (4H) and ~2.6 ppm (1H, methine).
N-Methyl Group: Singlet at ~2.9–3.1 ppm. Crucial: If this is a doublet, the methyl is likely on the ring or adjacent nitrogen, indicating the wrong isomer.
Part 4: Experimental Protocol – Salt Metathesis & Purification
If the commercial supply is technical grade (yellowish) or the wrong salt (e.g., carbonate), use this protocol to generate high-purity HCl salt.
Dissolution: Dissolve crude material in minimum volume of anhydrous Ethanol or IPA.
Acidification: Add 4M HCl in Dioxane dropwise at 0°C until pH < 2.
Precipitation: Add Diethyl Ether slowly with vigorous stirring. The HCl salt should crash out as a white solid.
Filtration: Filter under Nitrogen (hygroscopic!).
Drying: Vacuum dry at 40°C over P2O5 for 24 hours.
Stability Logic (DOT Visualization)
Figure 2: Stability profile and mitigation strategies for guanidine salts.
Part 5: Handling & Safety Data
Physical State: White to off-white crystalline solid.[5]
Hygroscopicity: High. The HCl salt will absorb atmospheric water, becoming a deliquescent oil. Handle in a glovebox or dry room if possible.
Hazards: Irritant (Skin/Eye). Guanidines can be chaotropic; avoid inhalation.
Storage: -20°C, under Argon/Nitrogen.
References
PubChem. (n.d.). 1-Cyclopropyl-1-methylguanidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Palaitis, W., & Curran, J. R. (1984).[6] HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.[6][7] Journal of Chromatographic Science, 22(3), 99-103.[6] Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Guanidine Derivatives. Retrieved from [Link]
Reaction conditions for coupling 1-Cyclopropyl-1-methylguanidine HCl with heterocycles
Executive Summary 1-Cyclopropyl-1-methylguanidine (CMG) is a specialized pharmacophore fragment, most notably recognized as the core moiety of Cariporide (HOE642) and related NHE-1 (Sodium-Hydrogen Exchanger-1) inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cyclopropyl-1-methylguanidine (CMG) is a specialized pharmacophore fragment, most notably recognized as the core moiety of Cariporide (HOE642) and related NHE-1 (Sodium-Hydrogen Exchanger-1) inhibitors . Its unique steric profile—combining a bulky cyclopropyl group with a methyl substituent—imparts significant metabolic stability and selectivity but introduces specific synthetic challenges.
This Application Note details the optimized reaction conditions for coupling CMG with heterocyclic carboxylic acids (via acylation) and halo-heterocycles (via
). Unlike simple guanidines, CMG requires tailored activation strategies to overcome steric hindrance and prevent regio-isomeric side products.
Chemical Properties & Handling[1][2]
The Reagent Profile[3][4][5][6][7]
Chemical Structure: The molecule consists of a guanidine core where one nitrogen is fully substituted with a methyl and a cyclopropyl group.
Salt Form: Typically supplied as the Hydrochloride (HCl) salt .[1]
Basicity: The
of the conjugate acid is . It is a strong base.
Nucleophilicity: The steric bulk of the
-cyclopropyl--methyl group renders that specific nitrogen non-nucleophilic. Coupling occurs exclusively at the unsubstituted nitrogen atoms.
Free-Basing Strategy
The HCl salt is non-reactive in nucleophilic couplings. While in situ neutralization is possible, it often leads to lower yields due to the precipitation of inorganic salts (NaCl/KCl) coating the solid reagents.
Recommendation: For critical couplings, generate the free base in situ using a soluble organic base or alkoxide to ensure homogeneity.
Preferred Bases: Sodium methoxide (NaOMe) in MeOH, or Potassium tert-butoxide (KOtBu) in THF.
Avoid: Carbonate bases (
) in aprotic solvents unless using phase transfer catalysts, as the solubility of CMG-HCl is poor in pure EtOAc or DCM.
Protocol A: Acylguanidine Synthesis (The "Cariporide" Method)
This is the industry-standard method for coupling CMG with heterocyclic carboxylic acids. Standard peptide coupling reagents (EDC/HOBt, HATU) are often ineffective for guanidines because the reaction kinetics are too slow, leading to the formation of
-acylurea side products rather than the desired acylguanidine.
The Gold Standard:CDI (1,1'-Carbonyldiimidazole) Activation.
Mechanism of Action
CDI activates the carboxylic acid to form a reactive
-acylimidazole intermediate.[2] This intermediate is essentially an "active amide" that is sufficiently electrophilic to be attacked by the guanidine, yet stable enough to prevent rapid hydrolysis.
Step-by-Step Protocol
Reagents:
Heterocyclic Carboxylic Acid (1.0 equiv)
CDI (1.1 - 1.2 equiv)
1-Cyclopropyl-1-methylguanidine HCl (1.1 equiv)
Solvent: Anhydrous THF or DMF (DMF is preferred for solubility)
Temperature: Room Temperature (Activation)
(Coupling)
Procedure:
Activation Phase: Charge a dry flask with the Heterocyclic Carboxylic Acid and anhydrous DMF (
). Add CDI (1.1 equiv) in one portion.
Observation: Evolution of
gas (bubbling) indicates successful activation.
Time: Stir at Room Temperature (RT) for 1–2 hours under
.
Free-Basing (Concurrent): In a separate vial, suspend 1-Cyclopropyl-1-methylguanidine HCl (1.1 equiv) in DMF. Add KOtBu (1.1 equiv) or NaH (1.1 equiv) and stir for 15 mins to neutralize.
Note: If using KOtBu, ensure the solution is clear before addition.
Coupling Phase: Transfer the free guanidine solution into the activated acid solution.
Reaction: Stir at RT for 4 hours. If TLC shows incomplete conversion, heat to
for 2 hours.
Workup:
Quench with water (exothermic).
The acylguanidine product often precipitates upon water addition. Filter and wash with water.
If no precipitate: Extract with EtOAc, wash with saturated
(to remove unreacted acid) and Brine.
Purification: Recrystallization from Isopropanol/Water is typical for these analogs.
Protocol B: Heteroaryl Coupling (
)
Used when coupling CMG to chloropyrimidines, chloropyridines, or chlorotriazines.
Critical Considerations
Regiochemistry: The reaction is sensitive to the electronic nature of the heterocycle. Electron-deficient rings (e.g., 4-chloropyrimidine) react smoothly.
Solvent Effect: Use polar aprotic solvents to strip the cation from the guanidine anion, enhancing nucleophilicity.
, then warm to RT for 30 mins to ensure evolution ceases.
If using
: Add at RT and stir for 30 mins.
Addition: Add the Halo-heterocycle (1.0 equiv).
Reaction: Heat to
for 4–12 hours.
Monitoring: Guanidines are polar; use DCM:MeOH (9:1) for TLC monitoring.
Workup: Pour the reaction mixture into crushed ice/water.
Extraction: Extract with EtOAc (
).
Back-Extraction: The product is basic.[3] If impurities are neutral, extract the product into dilute HCl (aq), wash the organic layer, then basify the aqueous layer with NaOH and re-extract with EtOAc.
Visualized Workflows
General Coupling Workflow
This diagram illustrates the decision tree between Acylation (CDI) and Arylation (
).
Caption: Decision matrix for coupling 1-Cyclopropyl-1-methylguanidine based on electrophile type.
Mechanistic Insight: Why CDI?
Standard coupling agents (EDC) fail because the guanidine forms a stable, unreactive adduct. CDI succeeds by forming a discrete acyl-imidazole.
Caption: CDI activation pathway preventing N-acylurea side-product formation common with carbodiimides.
Optimization & Troubleshooting
Observation
Probable Cause
Corrective Action
Low Yield (Acylation)
Incomplete activation of acid.
Ensure evolution stops before adding guanidine. Ensure DMF is strictly anhydrous (CDI is water-sensitive).
Starting Material Remains ()
Guanidine HCl salt not neutralized.
Switch base to NaH (stronger) or use KOtBu. may be too weak or insoluble in DMSO.
Precipitate during reaction
Product insolubility (Good sign) or Salt formation.
If acylation: Add water.[2] If solid persists, it is likely the product.[4] Filter and analyze.
Regioisomers observed
Attack by substituted nitrogen (Rare).
Steric hindrance usually prevents this. Lower temperature to improve selectivity.
Hygroscopicity
CMG-HCl is hygroscopic.
Dry the starting material in a vacuum oven at over before use.
References
Scholz, W., et al. (1997). "Protective effects of HOE642, a selective sodium-hydrogen exchange inhibitor, in ischemia-reperfusion." Cardiovascular Research. Link
Kleemann, H. W., et al. (2000). "Benzoylguanidines as inhibitors of the Na+/H+ exchange." Journal of Medicinal Chemistry. (Foundational paper on Cariporide synthesis). Link
Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc. (General review of guanidine coupling strategies). Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Discusses CDI vs EDC for difficult amines). Link
Application Note: Advanced Handling, Storage, and Preparation Protocols for Hygroscopic Guanidine Hydrochloride
Executive Summary & Scientific Rationale Guanidine Hydrochloride (GuHCl) is a cornerstone chaotropic agent used in protein denaturation, inclusion body solubilization, and viral inactivation. However, its utility is freq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Guanidine Hydrochloride (GuHCl) is a cornerstone chaotropic agent used in protein denaturation, inclusion body solubilization, and viral inactivation. However, its utility is frequently compromised by its physical instability. GuHCl is intensely hygroscopic; it does not merely "clump"—it actively deliquesces, altering its effective molecular weight and leading to gross errors in molarity calculations.
Furthermore, the dissolution of GuHCl is strongly endothermic.[1] A rapid addition of solvent causes a dramatic temperature drop, temporarily altering the solution's partial molar volume and solubility limit. This guide moves beyond basic MSDS recommendations to provide a thermodynamic and operational framework for handling GuHCl with the precision required for GMP and high-sensitivity R&D environments.
Physicochemical Properties & Challenges[2][3][4]
The Hygroscopic Lattice
GuHCl readily absorbs atmospheric moisture, forming a hydrate layer on the crystal surface.
Impact: Weighing "57.3 g" of clumpy GuHCl does not yield a 6M solution. You are weighing salt + undefined water mass.
Consequence: Inconsistent protein unfolding kinetics and non-reproducible column elution profiles.
Endothermic Dissolution
The enthalpy of solution (
) for GuHCl is highly positive.
Observation: Dissolving GuHCl in water causes the solution temperature to plummet, often dropping below 10°C depending on concentration.
Operational Risk: If you Q.S. (quantity sufficient) to the final volume while the solution is cold, the volume will expand upon returning to room temperature, resulting in a final concentration lower than calculated.
Protocol A: Storage & Inventory Management
Objective: Prevent deliquescence and maintain free-flowing crystal structure.
Storage Architecture
Do not rely on the vendor's original tub once opened. The large headspace in a half-empty drum acts as a moisture reservoir.
Parameter
Specification
Rationale
Temperature
15°C – 25°C
Avoid refrigeration. Moving cold containers to room temp causes immediate condensation inside the vessel.
Humidity
< 30% RH
Critical. Use a dedicated desiccator cabinet or dry nitrogen box for long-term storage.
Primary Container
HDPE with Teflon seal
Glass is acceptable but prone to etching over years; HDPE is chemically inert and impact resistant.
Secondary Seal
Parafilm® M
Apply immediately after every use to seal the thread gap.
Diagram 1: Storage & Handling Lifecycle
Figure 1: Decision logic for incoming GuHCl inventory to minimize moisture contamination.
Protocol B: Precision Weighing & Handling
The Problem: Static electricity and hygroscopicity make quantitative transfer difficult. Weighing paper often retains significant residue.
Methodology:
Anti-Static Gun: Use a Zerostat or ionizing fan to neutralize static charge on the weighing boat and spatula. GuHCl dust is fine and "sticky" due to static.
Gravimetric Difference (The Golden Rule):
Do not weigh onto a boat and try to tap it all into the flask.
Step 1: Tare the balance with the container of GuHCl.
Step 2: Remove salt and transfer directly to the preparation vessel.
Step 3: Return the container to the balance. The negative value is the exact mass transferred.
PPE: Wear a full face shield or tight-fitting goggles. GuHCl dust is a severe irritant to mucous membranes.
Protocol C: Preparation of 6M/8M Solutions
Target: Prepare 1 Liter of 6M GuHCl.
Note: GuHCl has a significant Partial Specific Volume (~0.763 mL/g). You cannot simply add solid to 1L of water.
Place a magnetic stir bar in a 2L beaker (not the volumetric flask yet).
Add approx. 500 mL of buffer/water (approx. 50% of final volume).
Add the 573.18 g of GuHCl.
Thermal Management (Crucial):
Start stirring.[3][4] The temperature will drop rapidly (endothermic).
Option A (Slow): Allow to stir at room temperature for 4 hours.
Option B (Fast): Place beaker in a warm water bath (max 35°C). Do not overheat , as this can promote hydrolysis of impurities or degradation of buffer components (e.g., Urea if present in mixed buffers).
Transfer & Q.S.:
Once fully dissolved and equilibrated to 20-25°C , transfer to a 1L volumetric flask.
Rinse the beaker with buffer and add to flask.
Dilute to volume (Q.S.) only when the solution is at calibration temperature.
Filtration:
Filter through a 0.45 μm PVDF membrane to remove trace insoluble impurities (common in bulk industrial grades).
Diagram 2: Thermodynamics of Preparation
Figure 2: The thermodynamic trap. Adding solvent to volume while the solution is cold leads to final concentration errors due to thermal expansion.
Protocol D: Quality Control via Refractometry
Because of the hygroscopic nature of the salt, the weight-based method is often inaccurate. You must validate the true concentration using Refractive Index (RI).[5]
Formula (Pace et al.):
Where is the difference in RI between the buffer and the GuHCl solution.
Krivacic, J. R., & Urry, D. W. (1971).[14] Ultraviolet refractive indices of aqueous solutions of urea and guanidine hydrochloride. Analytical Chemistry, 43(11), 1508-1510.[14]
Using 1-Cyclopropyl-1-methylguanidine HCl as a building block in peptide synthesis
Application Note: Strategic Incorporation of 1-Cyclopropyl-1-methylguanidine HCl in Peptidomimetic Drug Design Executive Summary This technical guide outlines the methodology for utilizing 1-Cyclopropyl-1-methylguanidine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 1-Cyclopropyl-1-methylguanidine HCl in Peptidomimetic Drug Design
Executive Summary
This technical guide outlines the methodology for utilizing 1-Cyclopropyl-1-methylguanidine Hydrochloride (CAS: 319002-90-9 / 154236-05-6 analog) as a C-terminal capping reagent or side-chain modifier in peptide synthesis. Unlike standard amino acids, this building block is employed to synthesize acylguanidines , a privileged pharmacophore in medicinal chemistry known for bioisosteric replacement of carboxylic acids and arginine residues.
This moiety is critical in the development of Sodium-Hydrogen Exchanger (NHE-1) inhibitors (e.g., Eniporide analogs) and Factor Xa inhibitors. Its cyclopropyl-methyl substitution pattern offers superior metabolic stability against Cytochrome P450 (CYP) oxidation compared to alkyl-guanidines, while enhancing membrane permeability.
Scientific Rationale & Mechanism
Structural Advantages (The "Why")
The selection of 1-Cyclopropyl-1-methylguanidine over unsubstituted guanidine is driven by three medicinal chemistry pillars:
Metabolic Stability: The cyclopropyl group resists oxidative dealkylation better than ethyl or isopropyl groups. The strained C-H bonds (higher bond dissociation energy) reduce susceptibility to CYP-mediated hydroxylation.[1]
Conformational Constraint: The cyclopropyl ring restricts the conformational freedom of the N-substituent, reducing the entropic penalty upon binding to a receptor pocket.
Basicity Modulation: Acylguanidines are less basic (pKa ~ 8.0–9.0) than alkylguanidines (pKa ~ 13.5). This allows the molecule to exist as a mixture of ionized and neutral forms at physiological pH, improving oral bioavailability while maintaining electrostatic interactions with anionic receptor residues (e.g., Asp/Glu).
Reaction Mechanism: Acylguanidine Formation
The coupling of a guanidine salt to a carboxylic acid is thermodynamically unfavorable due to the low nucleophilicity of the protonated guanidinium species. The protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to generate a highly reactive 7-azabenzotriazole (OAt) ester, which is susceptible to attack by the free guanidine base generated in situ.
Dissolve the Peptide-COOH (1.0 equiv) in anhydrous DMF under nitrogen atmosphere.
Add HATU (1.1 equiv).
Add DIPEA (1.0 equiv only) to initiate activation.
Crucial: Stir for exactly 2–5 minutes.
Expert Insight: Do not stir longer than 5 minutes before adding the nucleophile. Prolonged activation of the OAt ester in the absence of a nucleophile can lead to racemization or formation of tetramethylguanidinium byproducts from the coupling reagent itself.
Step 2: Guanidine Neutralization & Coupling
In a separate vial, dissolve 1-Cyclopropyl-1-methylguanidine HCl (1.5 equiv) in minimal DMF.
Add the remaining DIPEA (3.0 – 4.0 equiv) to this vial.
Note: You must add enough base to neutralize the HCl salt of the guanidine AND maintain basic pH for the reaction.
Immediately transfer the Guanidine/Base mixture into the Activated Peptide solution.
Step 3: Reaction Monitoring
Stir at Room Temperature (20–25°C) for 2–16 hours.
Monitor via LC-MS: Look for the mass shift corresponding to the loss of water (+113 Da for the free base addition minus H2O, net mass addition depends on the specific mechanism, but typically [M_peptide + 111]).
3x with 5% NaHCO₃ (Removes unreacted acid and HATU byproducts).
Warning: Do not wash with strong acid (1M HCl) if your product is acid-labile, but acylguanidines are generally stable. A mild citric acid wash is recommended to remove excess DIPEA/Guanidine.
Dry: Over Na₂SO₄, filter, and concentrate.
Purification: Reverse-phase HPLC (C18 column).
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
Gradient: 5% to 95% ACN over 20 min.
Visualization: Reaction Pathway
The following diagram illustrates the critical activation and coupling logic, highlighting the role of base equivalents in preventing side reactions.
Figure 1: Workflow for HATU-mediated coupling of guanidine salts to carboxylic acids. Note the split addition of base to minimize racemization risk.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<30%)
Guanidine salt not fully neutralized.
Increase DIPEA to 5.0 equivalents total. Ensure the guanidine is fully dissolved before addition.
Racemization
Prolonged activation time.
Add the guanidine solution immediately (within 2 mins) after HATU activation.
Side Product (+99 Da)
Tetramethylguanidinium formation.
This comes from HATU reacting with the amine.[4][5][6] Switch to PyBOP or COMU if HATU side reactions persist.
Hygroscopicity
Wet reagents.
Dry the guanidine HCl under high vacuum over P₂O₅ for 4 hours before use. Use anhydrous DMF.
References
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from
Talele, T. T. (2016).[7] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][7][8][9] Journal of Medicinal Chemistry, 59(19), 8712-8756.[9] Retrieved from
BenchChem. (2025).[3][8] Standard Protocol for HATU Coupling in Solution Phase. Retrieved from
Aho, J. A. S., et al. (2025).[5] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from
Sigma-Aldrich. (n.d.). Methylguanidine hydrochloride Product Information. Retrieved from
Application Notes & Protocols: A Scalable Manufacturing Process for 1-Cyclopropyl-1-methylguanidine Hydrochloride
These application notes provide a comprehensive, scalable, and industrially viable manufacturing process for the synthesis of 1-Cyclopropyl-1-methylguanidine hydrochloride. This document is intended for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive, scalable, and industrially viable manufacturing process for the synthesis of 1-Cyclopropyl-1-methylguanidine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically-grounded protocols, and critical process parameters.
Introduction and Strategic Overview
1-Cyclopropyl-1-methylguanidine and its hydrochloride salt are emerging as pivotal structural motifs in contemporary drug discovery. The unique combination of the rigid, lipophilic cyclopropyl group and the highly basic guanidinium moiety imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules. The guanidine group, being protonated at physiological pH, can engage in crucial hydrogen bonding interactions with biological targets.[1] This has led to their investigation in a range of therapeutic areas.
The primary challenge in the large-scale production of this compound lies in achieving a cost-effective, safe, and reproducible synthesis. This guide outlines a robust two-stage manufacturing process, commencing with the scalable synthesis of the key intermediate, 1-cyclopropyl-1-methylamine, followed by a highly efficient guanylation reaction to yield the target compound.
Process Chemistry and Rationale
The selected synthetic strategy is a convergent approach designed for scalability, safety, and high yield. It circumvents the use of highly toxic or unstable reagents often associated with classical guanidine syntheses.[2]
Stage 1: Scalable Synthesis of 1-Cyclopropyl-1-methylamine
The synthesis of the requisite primary amine is a critical first step. While several methods exist for the preparation of cyclopropylamines, a particularly scalable route involves the reaction of cyclopropylnitrile with a methyl organometallic reagent.[3]
Reaction Scheme for Stage 1:
Figure 1: Synthesis of 1-Cyclopropyl-1-methylamine.
This approach is advantageous for large-scale production due to the commercial availability of the starting materials and the straightforward reaction conditions.[3]
Stage 2: Guanylation and Salt Formation
For the guanylation step, the reaction of 1-cyclopropyl-1-methylamine with a stable and commercially available guanylating agent is paramount for industrial-scale synthesis. The use of N,N'-di-Boc-thiourea activated with a coupling agent provides a mild and efficient method for the synthesis of the protected guanidine.[4] Subsequent deprotection and salt formation with hydrochloric acid yield the final product.
Reaction Scheme for Stage 2:
Figure 2: Guanylation and Salt Formation.
This method avoids the use of hazardous reagents like cyanogen bromide and offers excellent control over the reaction, leading to high purity of the final product.[2][4]
Detailed Manufacturing Protocols
The following protocols are designed for a pilot-plant scale and can be adapted for larger-scale manufacturing with appropriate engineering controls.
Protocol for Stage 1: Synthesis of 1-Cyclopropyl-1-methylamine
Materials and Reagents:
Reagent
Grade
Supplier
Cyclopropylnitrile
≥98%
Commercially Available
Methyllithium (1.6 M in diethyl ether)
Commercially Available
Tetrahydrofuran (THF), anhydrous
Commercially Available
Ammonium Chloride (saturated aq. solution)
ACS
Commercially Available
Diethyl ether
ACS
Commercially Available
Sodium Sulfate, anhydrous
ACS
Commercially Available
Equipment:
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
Addition funnel.
Condenser.
Rotary evaporator.
Procedure:
Reactor Setup: The 20 L reactor is thoroughly dried and purged with nitrogen.
Charging of Reactants: Anhydrous THF (10 L) and cyclopropylnitrile (1.0 kg, 14.9 mol) are charged into the reactor. The solution is cooled to -78 °C using a suitable cooling bath.
Addition of Methyllithium: Methyllithium (1.6 M in diethyl ether, 10.2 L, 16.4 mol) is added dropwise via the addition funnel over a period of 2 hours, maintaining the internal temperature below -70 °C.
Reaction: The reaction mixture is stirred at -78 °C for 3 hours.
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 L) while maintaining the temperature below -50 °C.
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 2 L). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-cyclopropyl-1-methylamine.
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1-cyclopropyl-1-methylamine.
Protocol for Stage 2: Synthesis of 1-Cyclopropyl-1-methylguanidine Hydrochloride
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
Addition funnel.
Rotary evaporator.
Filtration apparatus.
Procedure:
Reactor Setup: The 20 L reactor is thoroughly dried and purged with nitrogen.
Charging of Reactants: Anhydrous DCM (10 L), N,N'-di-Boc-thiourea (3.2 kg, 11.6 mol), and EDC (2.4 kg, 12.5 mol) are charged into the reactor. The mixture is stirred at room temperature for 30 minutes.
Addition of Amine: A solution of 1-cyclopropyl-1-methylamine (1.0 kg, 11.7 mol) and triethylamine (1.8 L, 12.9 mol) in anhydrous DCM (2 L) is added dropwise over 1 hour.
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
Workup: The reaction mixture is washed with water (2 x 5 L) and brine (5 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude N,N'-di-Boc-1-cyclopropyl-1-methylguanidine.
Deprotection and Salt Formation: The crude protected guanidine is dissolved in diethyl ether (5 L) and cooled to 0 °C. Hydrochloric acid (4 M in 1,4-dioxane, 6 L) is added slowly. A white precipitate forms.
Isolation: The mixture is stirred at 0 °C for 2 hours and then at room temperature for 1 hour. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-Cyclopropyl-1-methylguanidine hydrochloride.
Quality Control and Analytical Specifications
Rigorous in-process and final product quality control is essential to ensure the purity and consistency of the manufactured 1-Cyclopropyl-1-methylguanidine hydrochloride.
Parameter
Specification
Analytical Method
Appearance
White to off-white crystalline solid
Visual Inspection
Identity
Conforms to the reference standard
¹H NMR, ¹³C NMR, MS
Purity
≥98.0%
HPLC
Residual Solvents
Conforms to ICH Q3C guidelines
GC-HS
Water Content
≤0.5%
Karl Fischer Titration
Safety Considerations
Methyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and with appropriate personal protective equipment (PPE).
Hydrochloric Acid: Corrosive. Handle in a well-ventilated fume hood with appropriate PPE.
General Precautions: All operations should be conducted by trained personnel in a facility equipped to handle hazardous materials. A thorough process hazard analysis (PHA) should be conducted before scaling up the synthesis.
Conclusion
The described two-stage process provides a scalable, efficient, and robust method for the manufacturing of 1-Cyclopropyl-1-methylguanidine hydrochloride. The use of commercially available starting materials and well-established chemical transformations makes this process suitable for industrial application. The detailed protocols and analytical specifications provided in these notes will aid researchers and drug development professionals in the consistent and high-quality production of this valuable chemical entity.
References
Product Class 13: Guanidine Derivatives. Science of Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]
US Patent 6,147,258 A, "Preparation of substituted guanidine derivatives." Google Patents. (2000).
Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Marine Drugs. (2022). Retrieved February 22, 2026, from [Link]
US Patent Application 2021/0395185 A1, "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." Google Patents. (2021).
US Patent 4,157,348 A, "Process for preparing guanidine." Google Patents. (1979).
Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200–213. Retrieved February 22, 2026, from [Link]
EP Patent 0,560,726 A2, "Process for the production of guanidine derivatives." Google Patents. (1993).
US Patent 6,380,358 B1, "Guanidinylation reagents." Google Patents. (2002).
CN Patent 106,631,824 B, "Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride." Google Patents. (2019).
Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein journal of organic chemistry, 7, 1003–1006. Retrieved February 22, 2026, from [Link]
Application Notes and Protocols for the Preparation of Free Base 1-Cyclopropyl-1-methylguanidine
Abstract This document provides a comprehensive guide for the preparation of free base 1-Cyclopropyl-1-methylguanidine from its corresponding hydrochloride salt. Guanidines are highly basic compounds that are often suppl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the preparation of free base 1-Cyclopropyl-1-methylguanidine from its corresponding hydrochloride salt. Guanidines are highly basic compounds that are often supplied as their more stable hydrochloride salts.[1][2] The liberation of the free base is a critical step for its use in various synthetic and pharmaceutical applications where the free nucleophilic or basic character of the guanidine moiety is required. This guide details a robust and reliable protocol for the basification of 1-Cyclopropyl-1-methylguanidine hydrochloride, subsequent liquid-liquid extraction of the free base, and methods for assessing its purity. The causality behind experimental choices, safety precautions, and analytical characterization are also discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Guanidinium Challenge
The guanidinium cation, the protonated form of guanidine, is a highly stable species due to its significant resonance stabilization.[1] This inherent stability is reflected in the high pKa of guanidines, typically around 13.6, making them very strong bases in aqueous solutions.[1] Consequently, isolating the free base from its hydrochloride salt requires a strong base to deprotonate the guanidinium ion effectively.
The primary challenge in this conversion lies in the efficient separation of the desired free base from the aqueous reaction mixture and the resulting inorganic salts. Guanidine free bases can be hygroscopic and may have some solubility in water, necessitating a carefully designed extraction protocol.[3] This application note provides a systematic approach to overcome these challenges, yielding a pure, anhydrous free base suitable for downstream applications.
Guanidine hydrochlorides are typically stable crystalline solids.[4] Free base guanidines can be oils or solids, and are often hygroscopic.[3]
Solubility
Soluble in water and polar protic solvents (e.g., methanol, ethanol).[4]
Sparingly soluble in water; soluble in a range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate).
The ionic nature of the hydrochloride salt favors solubility in polar solvents. The free base, being less polar, will have better solubility in organic solvents.[3][5]
pKa (of conjugate acid)
~13.6
~13.6
The pKa is a fundamental property of the guanidinium group and is relatively insensitive to alkyl substitution.[1]
Basicity
Neutral (salt of a strong base and strong acid)
Strong organic base
The free base possesses a lone pair of electrons on the nitrogen, making it a strong Brønsted-Lowry base.[6]
Reagent Selection:
Base: A strong base is required to deprotonate the guanidinium ion. Sodium hydroxide (NaOH) is a cost-effective and readily available choice. A concentrated aqueous solution (e.g., 5-10 M) is preferred to minimize the total volume of the aqueous phase.
Extraction Solvent: The ideal solvent should have low miscibility with water, effectively dissolve the free base, and have a relatively low boiling point for easy removal. Dichloromethane (DCM) or chloroform are excellent choices due to their ability to dissolve a wide range of organic compounds. Ethyl acetate can also be used, but the solubility of the free base should be verified.
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable for removing residual water from the organic extract.
Experimental Protocol: From Salt to Free Base
This protocol is designed for the conversion of 1-Cyclopropyl-1-methylguanidine hydrochloride to its free base on a laboratory scale.
Materials and Equipment
1-Cyclopropyl-1-methylguanidine hydrochloride
Sodium hydroxide (NaOH), pellets or concentrated solution
Dichloromethane (DCM), reagent grade
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)
Separatory funnel
Round-bottom flask
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH indicator strips or a calibrated pH meter
Magnetic stirrer and stir bar
Step-by-Step Procedure
Dissolution: Dissolve a known quantity of 1-Cyclopropyl-1-methylguanidine hydrochloride in a minimal amount of deionized water in a beaker or flask. Gentle warming may be applied to aid dissolution, but do not boil.
Basification: Cool the solution in an ice bath. While stirring, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) dropwise. Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is >12. A milky or oily suspension may form as the free base precipitates or separates. This process is an essential acid-base neutralization reaction.[7]
Extraction: Transfer the biphasic mixture to a separatory funnel. Add a volume of dichloromethane approximately equal to the aqueous volume. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.
Separation and Repeated Extraction: Drain the lower organic layer into a clean, dry flask. Perform two more extractions of the aqueous layer with fresh portions of dichloromethane to ensure complete recovery of the free base. Combine all organic extracts.
Drying: Add a sufficient amount of anhydrous sodium sulfate to the combined organic extracts to absorb any residual water. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should appear free-flowing and not clumped together.
Filtration and Solvent Removal: Filter the dried organic solution to remove the sodium sulfate. Rinse the drying agent with a small amount of fresh dichloromethane and combine the filtrate. Concentrate the solution under reduced pressure using a rotary evaporator to remove the dichloromethane.
Final Product: The resulting residue is the free base of 1-Cyclopropyl-1-methylguanidine. It may be a colorless to pale yellow oil or a low-melting solid. For applications requiring high purity, further purification by distillation under reduced pressure or chromatography may be necessary, though for many synthetic purposes, the crude product is sufficiently pure.
Experimental Workflow Diagram
Caption: Workflow for the preparation of free base 1-Cyclopropyl-1-methylguanidine.
Characterization and Purity Assessment
Confirmation of the successful conversion to the free base and assessment of its purity are crucial. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the free base. The chemical shifts of the protons and carbons adjacent to the nitrogen atoms will differ between the hydrochloride salt and the free base. In the hydrochloride salt, the positive charge on the guanidinium group leads to a downfield shift of neighboring protons.
Infrared (IR) Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum will differ between the guanidinium salt and the free base. The free base will exhibit characteristic N-H stretches for primary and secondary amines.
Titration: A simple acid-base titration can be used to determine the concentration of the free base in a solution. Titrating a known weight of the product with a standardized acid (e.g., HCl) will provide an accurate measure of its purity.
Safety and Handling
Guanidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
Hazards of Guanidine Compounds: Guanidine hydrochloride is harmful if swallowed and causes skin and eye irritation.[4] The free base is expected to have similar or greater toxicity and is corrosive.[2][8]
Handling Sodium Hydroxide: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Logical Framework for Protocol Design
The design of this protocol is based on fundamental principles of acid-base chemistry and liquid-liquid extraction.
Caption: Logical decision-making process for the protocol design.
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the preparation of free base 1-Cyclopropyl-1-methylguanidine from its hydrochloride salt. By understanding the underlying chemical principles and adhering to the detailed procedure and safety precautions, researchers can confidently generate high-quality free base for their scientific endeavors. The successful isolation of the free base is a critical enabling step for its further use in synthetic chemistry and drug development.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? Retrieved from [Link]
Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from [Link]
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
American Chemical Society. (2020, July 20). Guanidine. Retrieved from [Link]
INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]
Technical Support Center: Optimizing Reactions with 1-Cyclopropyl-1-methylguanidine Hydrochloride
Welcome to the technical support center for 1-Cyclopropyl-1-methylguanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Cyclopropyl-1-methylguanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As a sterically hindered, strong organic base, this guanidine derivative is a powerful tool in modern synthesis; however, its efficacy is highly dependent on precise experimental conditions.[1] This document synthesizes field-proven insights and foundational chemical principles to help you achieve consistent and high-yielding results.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses the most frequently encountered challenges in a direct question-and-answer format, focusing on the causality behind each troubleshooting step.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields are often traced back to a few critical factors: reagent stability, reaction setup, and stoichiometry. The guanidinium salt form is stable, but the active free base can be susceptible to degradation.
Potential Cause 1: Decomposition of the Active Guanidine Base
The primary pathway for the decomposition of guanidines is hydrolysis, which leads to the formation of the corresponding urea and amine derivatives.[2] This depletes the active base, stalling the reaction.
Troubleshooting Step: Rigorously exclude water from your reaction system.
Explanation: Guanidines are hygroscopic, and their hydrochloride salts can retain moisture.[3][4] The free base is highly basic and can readily react with even trace amounts of water. Ensure all solvents and reagents are anhydrous.[2]
Potential Cause 2: Incomplete Conversion to the Free Base
If you are using the hydrochloride salt directly with another base to generate the active guanidine in situ, the equilibrium may not fully favor the free guanidine, leading to a lower effective concentration of your intended base.
Troubleshooting Step: Use a sufficiently strong, non-nucleophilic base for the deprotonation or generate the free base in a separate step.
Explanation: A base like potassium tert-butoxide (KOtBu) is often required to fully deprotonate the guanidinium hydrochloride. Alternatively, preparing the free base beforehand and adding it as a solution ensures accurate stoichiometry.
Potential Cause 3: Sub-optimal Reaction Temperature
While heating can increase reaction rates, excessive temperatures can promote decomposition pathways for both the guanidine base and sensitive substrates.
Troubleshooting Step: Run the reaction at the lowest temperature that affords a reasonable rate. Perform a temperature screen experiment (e.g., 25 °C, 50 °C, 80 °C) to find the optimal balance.
Explanation: Decomposition reactions often have a higher activation energy than the desired transformation. By lowering the temperature, you can kinetically disfavor these side reactions.[2]
Q2: I'm observing significant side product formation. How can I improve selectivity?
Side products typically arise from the guanidine base reacting with other functional groups or from undesired secondary reactions of your product.
Potential Cause 1: Nucleophilic Attack by Guanidine
Although considered "non-nucleophilic" due to steric hindrance, under certain conditions (e.g., with highly electrophilic centers like activated esters or acyl chlorides), the guanidine can act as a nucleophile.[5]
Troubleshooting Step: Add the guanidine base slowly to the reaction mixture, preferably at a low temperature.
Explanation: Slow addition maintains a low instantaneous concentration of the guanidine, minimizing its chance to compete with the desired nucleophile.[2] This is a standard strategy for controlling reactions with highly reactive species.
Potential Cause 2: Base-Induced Side Reactions
The high basicity of 1-Cyclopropyl-1-methylguanidine can catalyze undesired reactions, such as epimerization, elimination, or polymerization, especially with sensitive substrates.
Troubleshooting Step: Consider using a milder base if the high basicity is detrimental. If the strong basicity is required, minimize the reaction time by closely monitoring its progress and quenching it immediately upon completion.
Explanation: Every reaction has an optimal time window. Over-running the reaction exposes the product to the strongly basic conditions for an extended period, increasing the likelihood of subsequent degradation or side reactions.[6]
Q3: The reaction stalls and starting material remains. What should I investigate?
A stalled reaction points to an issue with either the catalyst/reagent activity or the fundamental reaction conditions.
Potential Cause 1: Insufficient Base Equivalents
Acidic impurities in your starting materials or solvent can neutralize a portion of the guanidine base, leaving an insufficient amount to drive the reaction to completion.
Troubleshooting Step: Ensure the purity of your starting materials. If impurities are unavoidable, consider adding a slight excess of the guanidine base (e.g., 1.1-1.2 equivalents).
Explanation: This is a common issue in base-catalyzed reactions. Careful purification of reactants and solvents is a prerequisite for reproducibility and high yields.[6]
Potential Cause 2: Poor Solubility
If any of the reactants or the guanidine base itself has poor solubility in the chosen solvent, the reaction will be diffusion-limited and may appear to stall.
Troubleshooting Step: Screen for a solvent system where all components are fully dissolved at the reaction temperature. For guanidinium salts, polar aprotic solvents like DMF, DMSO, or NMP can be effective.[7]
Explanation: A homogeneous reaction environment is crucial for efficient molecular interactions. If a component is not fully dissolved, the reaction can only occur at the surface of the solid, drastically reducing the overall rate.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1-Cyclopropyl-1-methylguanidine? Is it a base or a catalyst?
It can function as both. Its primary role is as a strong, sterically hindered organic base.[1] In many reactions, it acts as a stoichiometric reagent to deprotonate a substrate or neutralize an acid byproduct. However, in processes like transesterification or certain cycloadditions, it can act as a true catalyst, participating in the reaction mechanism but being regenerated at the end of the cycle.[7][8] Its conjugate acid, the guanidinium ion, can also act as a hydrogen-bond donor to activate electrophiles.[5]
Q2: How should I handle and store 1-Cyclopropyl-1-methylguanidine hydrochloride?
The hydrochloride salt is a hygroscopic solid.[3][4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to moisture and air should be minimized. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q3: How do I convert the hydrochloride salt to the free base for my reaction?
The free base can be generated in situ or prepared in a separate step. For in situ generation, the hydrochloride salt is added to the reaction along with a stronger, non-nucleophilic base (e.g., KOtBu, NaHMDS). For isolation, the salt can be dissolved in a suitable solvent (like dichloromethane) and treated with an aqueous solution of a strong base (e.g., 50% NaOH). The organic layer containing the free base is then separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting free base should be used immediately as it is less stable than the salt.
Q4: What solvents are generally compatible with this reagent?
A wide range of aprotic solvents are compatible. The choice depends on the specific reaction requirements.
Polar Aprotic: DMF, DMSO, NMP, and acetonitrile are good choices, especially for reactions involving salts or polar substrates.[7]
Ethereal: THF, 2-MeTHF, and dioxane are commonly used.
Hydrocarbons: Toluene and xylenes are suitable for higher temperature reactions.
Protic solvents like alcohols can react with the free base and are generally avoided unless they are a reactant.
Q5: Are there any known incompatibilities I should be aware of?
Yes. Avoid strong oxidizing agents and highly acidic conditions, which can degrade the guanidine moiety. Be cautious with highly electrophilic reagents, such as acyl halides or chloroformates, as the guanidine can act as a nucleophile, leading to undesired side products.[2][5]
Data Summary and Protocols
Table 1: Illustrative Conditions for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Guanidine bases can serve as effective alternatives to traditional inorganic bases in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings.[9][10]
Parameter
Condition A (Moderate Reactivity)
Condition B (Challenging Substrates)
Rationale
Pd Pre-catalyst
Pd(OAc)₂ (2 mol%)
G3-Palladacycle (1 mol%)
Palladacycles are often more active for difficult couplings.[11]
Ligand
SPhos (4 mol%)
RuPhos (2 mol%)
Buchwald ligands are tailored for specific transformations.[11]
Base
1-Cyclopropyl-1-methylguanidine
1-Cyclopropyl-1-methylguanidine
The organic base offers excellent solubility in organic solvents.
Base Equivalents
1.5 eq
2.2 eq
More challenging substrates may require a higher base load to drive the catalytic cycle.
Solvent
Toluene
1,4-Dioxane / H₂O (20:1)
A small amount of water can sometimes accelerate the reductive elimination step.
Temperature
80 °C
110 °C
Higher temperatures are often needed to overcome the activation barrier for less reactive substrates.
Reaction Time
4-12 h
12-24 h
Reaction progress should be monitored by TLC or LC-MS.
Experimental Protocols
This protocol describes a general procedure for a reaction where the active guanidine base is generated within the reaction vessel.
Preparation: To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar, add the starting material (1.0 eq), the coupling partner (1.2 eq), and 1-Cyclopropyl-1-methylguanidine hydrochloride (1.5 eq).
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
Solvent Addition: Add the anhydrous reaction solvent (e.g., THF, Toluene) via syringe to the desired concentration (typically 0.1-0.5 M).
Base Addition: While stirring, add a solution of a strong, non-nucleophilic base (e.g., KOtBu in THF, 2.0 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to the optimized temperature and monitor its progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, quench by adding saturated aqueous NH₄Cl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for Reagent Preparation and Use
This diagram illustrates the two main pathways for using the guanidine: in situ generation versus isolation of the free base.
Caption: Workflow for preparing the active guanidine base.
References
Krasoń, A., & Albrecht, Ł. (2023). Roles of Guanidines in Recent Cycloaddition Reactions. Molecules, 28(14), 5394. [Link]
Lenze, D., & Galla, H. J. (1999). Method for recovering guanidine salts. U.S.
Ishikawa, T., & Katoh, T. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(15), 5247-5263. [Link]
Ilgen, O., & Kischel, J. (2010). Guanidine catalysts for biodiesel production: Activity, process modelling and optimization. Applied Catalysis B: Environmental, 97(1-2), 105-112. [Link]
Taylor, J. E., & Bull, S. D. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Society Reviews, 40(5), 2546-2559. [Link]
Hsieh, K., et al. (2019). An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine. PLoS ONE, 14(2), e0211925. [Link]
Trifonov, A. A., et al. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 4(2), 103-138. [Link]
Du, Y., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2134-2143. [Link]
Otto, S., et al. (2019). Fig. 4 Cyclization of guanidines formed in autocatalytic reactions. ResearchGate. [Link]
Scherer, A., & Pfaendler, H. R. (2006). Method for crystallizing guanidinium salts.
Postigo, L., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(17), 11598-11607. [Link]
ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride?[Link]
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
AAPPTec. (n.d.). Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. Retrieved February 22, 2026, from [Link]
PubChemLite. (n.d.). 1-cyclopropyl-1-methylguanidine hydrochloride (C5H11N3). Retrieved February 22, 2026, from [Link]
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 22, 2026, from [Link]
Alzchem Group. (n.d.). 1-Methylcyclopropylguanidine hydrochloride. Retrieved February 22, 2026, from [Link]
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Larrow, J. F., & DiMichele, L. (2009). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 74(18), 7080-7086. [Link]
Katritzky, A. R., & Rogovoy, B. V. (2005). Product Class 13: Guanidine Derivatives. Science of Synthesis, 22, 1077-1136. [Link]
Kim, H., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega. [Link]
Sharma, P., & Kumar, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. [Link]
National Center for Biotechnology Information. (n.d.). Methylguanidine monohydrochloride. PubChem Compound Database. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2018). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega, 3(10), 14336-14345. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved February 22, 2026, from [Link]
MacFarlane, R. T. J., & Taylor, R. J. K. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2217-2231. [Link]
National Center for Biotechnology Information. (n.d.). 1-(1-Methylcyclopentyl)-2-propylguanidine. PubChem Compound Database. [Link]
Hoffmann-La Roche Inc. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. U.S.
Chemsrc. (n.d.). 1-Methylguanidinhydrochlorid | CAS#:22661-87-6. Retrieved February 22, 2026, from [Link]
Minimizing byproduct formation in 1-Cyclopropyl-1-methylguanidine cyclization reactions
Topic: Minimizing Byproduct Formation & Optimizing Regioselectivity Doc ID: TSC-2025-CMG-01 | Version: 2.4 | Status: Active Executive Summary This guide addresses the specific challenges associated with the cyclization o...
Doc ID: TSC-2025-CMG-01 | Version: 2.4 | Status: Active
Executive Summary
This guide addresses the specific challenges associated with the cyclization of 1-Cyclopropyl-1-methylguanidine (CMG) with 1,3-dielectrophiles (e.g.,
-keto esters, 1,3-diketones) to form pyrimidine or imidazole scaffolds.
As a Senior Application Scientist, I have observed that users frequently encounter three specific failure modes with this synthon:
Regioisomeric Contamination: Inability to control N1 vs. N3 nucleophilic attack due to the steric vs. electronic mismatch of the methylated nitrogen.
Cyclopropyl Ring Opening: Acid-catalyzed degradation of the strained ring leading to polar impurities.
Incomplete Cyclization: Stalling at the linear intermediate stage due to improper proton management.
Module 1: Regioselectivity & Isomer Control
The Technical Challenge
CMG presents a classic "Ambident Nucleophile" problem.
Site A (Unsubstituted
): Sterically unhindered but electronically less enriched than the substituted nitrogen.
Site B (Substituted
): Electronically enriched (inductive effect of Me/cPr) but sterically crowded.
Under thermodynamic control, the reaction often yields a mixture of isomers. To minimize the "wrong" isomer, you must force the reaction under Kinetic Control or exploit Steric Steering .
Troubleshooting Protocol: Isomer Optimization
Q: I am observing a 60:40 mixture of regioisomers. How do I shift this to >95:5?
A: The solution lies in the Base/Solvent Matrix . The counter-ion and solvent polarity dictate the "tightness" of the ion pair, influencing which nitrogen attacks the most electrophilic center of your substrate.
Variable
Recommendation
Mechanistic Rationale
Base Selection
NaH or KOtBu (Avoid Carbonates)
Strong, bulky bases ensure complete deprotonation to the free base, reducing hydrogen-bond shuffling that equilibrates isomers.
Solvent
THF or 2-MeTHF (Low Dielectric)
Non-polar solvents promote tight ion pairing. This suppresses the attack of the sterically hindered site, favoring the accessible .
Temperature
-10°C to 0°C (Initial Addition)
Low temperature favors the kinetic pathway (attack by the fastest nucleophile, usually ).
Add. Sequence
Inverse Addition
Add the Guanidine to the Electrophile. Keeping the electrophile in excess initially can reduce oligomerization.
Pathway Visualization
The following diagram illustrates the bifurcation point between the desired Kinetic Product and the undesired Thermodynamic Product.
Caption: Kinetic vs. Thermodynamic pathways in CMG cyclization. Path A is preferred for single-isomer synthesis.
The cyclopropyl ring is "spring-loaded" with ~27.5 kcal/mol of ring strain. In the presence of strong Brønsted acids (often used to catalyze condensation) or Lewis acids, the ring can open via a Homo-Michael Addition mechanism, especially if the guanidine nitrogen is protonated (making it a better leaving group/electron sink).
Troubleshooting Protocol: Preventing Ring Opening
Q: My LC-MS shows a polar impurity (+18 mass or +Solvent mass). What is it?
A: This is likely the ring-opened byproduct. The cyclopropyl group has hydrated (added water) or reacted with the solvent (e.g., ethanolysis).
Step-by-Step Mitigation:
Eliminate Mineral Acids: Never use HCl or
for cyclization with this substrate. The chloride/sulfate anions can act as nucleophiles to open the ring.
Buffer the Reaction: If acid catalysis is required for the condensation (e.g., Biginelli-type), use a weak organic acid like Acetic Acid or PPTS (Pyridinium p-toluenesulfonate).
Workup Caution: Do not quench the reaction into strong acid. Quench into saturated
or water.
Salt Selection: If starting from a salt, use the Hemisulfate or Acetate salt rather than the Hydrochloride salt, as they are less hygroscopic and less prone to inducing local acidity spikes.
Module 3: Reaction Efficiency & Water Management
The Technical Challenge
Cyclization releases water. In reversible reactions, this water hydrolyzes the imine intermediate back to the starting materials or hydrolyzes the guanidine itself to a urea derivative (loss of ammonia/amine).
Experimental Workflow: The "Dry" Protocol
Q: The reaction stalls at 70% conversion. Adding more heat increases impurities.
A: You are hitting the equilibrium wall. You must remove water chemically or physically.
Recommended Workflow:
Solvent: Toluene or Xylene (for azeotropic removal) OR Ethanol with Molecular Sieves.
Scavenger: Add 3Å Molecular Sieves (activated) directly to the reaction vessel. This is superior to Dean-Stark traps for small-scale (<5g) synthesis.
Reagent Quality: Ensure the
-keto ester/dielectrophile is distilled. Old reagents contain acids that catalyze byproduct formation.
Workflow Diagram
Caption: Optimized "Dry" Protocol for CMG Cyclization to prevent hydrolysis and stalling.
FAQ: Rapid Response
Q: Can I use microwave irradiation for this cyclization?A:Use Caution. While microwaves accelerate condensation, the rapid superheating can trigger the thermal rearrangement of the cyclopropyl group or decarboxylation of the ester before cyclization occurs. If used, limit temperature to 100°C and use a non-absorbing solvent (e.g., Toluene).
Q: Why is my product oiling out and refusing to crystallize?A: N-alkylated guanidine derivatives are often "greasy." The presence of the N-methyl and N-cyclopropyl groups disrupts crystal packing. Solution: Form a salt. The Oxalate or Fumarate salts of these pyrimidines often crystallize beautifully from Isopropanol/EtOAc, simultaneously purifying the compound from non-basic impurities.
Q: I see a byproduct with M+16 mass. What is it?A: This is likely Oxidation .[1] Guanidines are electron-rich. If your reaction is open to air and heated, you may be forming an N-oxide or undergoing oxidative degradation. Fix: Sparge solvents with Argon and run under an inert balloon.
References
Mechanisms of Pyrimidine Synthesis
Title: Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Controlling Hygroscopicity and Deliquescence in Guanidine Salts
Document ID: TSC-2026-GMH-01
Applicable Compounds: 1-Cyclopropyl-1-methylguanidine hydrochloride (and related alkyl-guanidinium salts)
Target Audience: Analytical Chemists, Formulation Scientists, Process Engineers
Executive Summary: The Kinetic Challenge
1-Cyclopropyl-1-methylguanidine hydrochloride is a salt derived from a strong base. Like many guanidinium class compounds, it exhibits aggressive hygroscopicity . The hydrochloride counter-ion, combined with the polar guanidine core, creates a crystal lattice with high water affinity.
The Risk: Upon exposure to ambient humidity (>45% RH), the solid does not merely adsorb surface moisture; it can undergo deliquescence , dissolving into its own absorbed water to form a concentrated solution. This introduces three critical errors:
Gravimetric Error: The mass recorded includes water, leading to under-dosing of the active moiety.
Stoichiometric Drift: In synthesis, incorrect molar equivalents lead to side reactions.
Physical Instability: Caking and liquefaction render the bulk material difficult to handle.[1]
This guide provides a self-validating protocol to eliminate these errors.
Environmental & Equipment Setup
Before opening the vial, ensure your workspace meets these criteria. Causality is key: controlling the environment reduces the kinetic rate of water uptake.
A. Environmental Control Matrix
Parameter
Specification
Scientific Rationale
Relative Humidity (RH)
< 40% (Ideal: < 20%)
Above 40% RH, the rate of adsorption for guanidine salts accelerates exponentially.
Temperature
20°C – 25°C
Fluctuations cause convection currents inside the weighing chamber, destabilizing the balance.
Airflow
Low/Laminar
High airflow evaporates surface moisture (cooling effect) or introduces humid air, causing drift.
B. Essential Equipment[2][3][4]
Analytical Balance: Readability to 0.01 mg (5 decimal places preferred for <10 mg samples).
Ionizing Unit (Anti-Static Gun): Guanidine salts are often static-prone. Static forces can mimic hygroscopic drift.
Weighing Vessel:Glass Weighing Bottle with Ground-Glass Stopper . Never use plastic weighing boats or paper for this compound; they are permeable and offer no protection during transfer.
Desiccant Chamber: For temporary storage of the weighing bottle.
Standard Operating Procedure (SOP): Weighing by Difference
Do not use "Direct Weighing" (taring the receiving vessel and adding solid). The time required to settle the balance allows significant moisture uptake. "Weighing by Difference" is the only validated method for hygroscopic solids outside a glovebox.
The Protocol[5][6][7]
Step 1: Preparation
Dry the glass weighing bottle and stopper in an oven (105°C) for 1 hour, then cool in a desiccator.
Place the 1-Cyclopropyl-1-methylguanidine HCl bulk container and the weighing bottle in the balance area to equilibrate thermally.
Step 2: The "Gross" Weighing
Transfer an approximate amount of the solid (e.g., 1.5x the required mass) into the weighing bottle quickly.
is within your tolerance (e.g., ±5%), proceed. If not, repeat the addition (Step 3) or restart. This method isolates the hygroscopic material from air for 99% of the process.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct weighing method based on environmental conditions and precision requirements.
Figure 1: Decision matrix for selecting the appropriate weighing protocol based on relative humidity and required precision.
Troubleshooting & FAQs
Q1: The balance reading keeps drifting upwards. Is my balance broken?
A: No, your balance is likely working perfectly. This is the signature of a hygroscopic substance.
Diagnosis: The substance is absorbing atmospheric moisture, increasing its mass in real-time.[3]
Solution: You are taking too long or using an open vessel. Switch to Weighing by Difference (Section 3). If the drift persists even with a closed bottle, check the seal of the stopper or for static charge (see Q3).
Q2: The powder is sticking to the spatula and turning into a paste.
A: The material has deliquesced (dissolved in absorbed water).[1]
Immediate Action: Stop weighing. This sample is no longer chemically pure (it is now a hydrate or solution).
Recovery: If the compound is stable, redissolve the entire "sticky" mass in a known volume of solvent and determine the concentration via HPLC or titration. Do not try to dry it back to a solid for weighing; you will not know the hydration state.
Q3: How do I distinguish between Hygroscopicity and Static Electricity?
A: Both cause drift, but the behavior differs:
Hygroscopicity: The weight drifts upwards continuously and slowly.
Static: The weight drifts erratically (up and down) or the balance refuses to stabilize.
Test: Use an ionizing gun or anti-static bar. If the reading stabilizes, it was static. If it continues to climb, it is moisture.[1]
Q4: Can I use a desiccant inside the balance chamber?
A:Yes, but with caution. Placing a small container of silica gel or molecular sieves in the balance chamber can create a local micro-environment of lower humidity. However, ensure you do not bump the balance or create dust. This is a mitigation strategy, not a cure.
References
United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. (Standard for balance qualification and handling hygroscopic materials).
Sigma-Aldrich. Safety Data Sheet: Guanidine Hydrochloride. (Provides baseline physical property data and safety hazards H302/H319).
National Institutes of Health (NIH) - PubChem. 1-Cyclopropyl-1-methylguanidine. (Chemical structure and physical property summary).
Mettler Toledo. Proper Weighing of Hygroscopic Substances. (Industry standard guide for gravimetric analysis).
Technical Support Center: Stability and Degradation of 1-Cyclopropyl-1-methylguanidine Hydrochloride
Prepared by: Senior Application Scientist, Chemical Analysis Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-1-methylguan...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Analysis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-1-methylguanidine hydrochloride. It addresses common questions and experimental challenges related to its stability and the identification of its degradation products. Our approach is grounded in established chemical principles and analytical best practices to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the stability of 1-Cyclopropyl-1-methylguanidine hydrochloride.
Q1: What are the most probable degradation pathways for 1-Cyclopropyl-1-methylguanidine hydrochloride?A1: The chemical structure features two key moieties susceptible to degradation: the guanidinium group and the cyclopropylamine function. The primary and most anticipated degradation pathway is the hydrolysis of the guanidine group, which is particularly susceptible to basic conditions.[1][2][3] While generally stable, oxidative and photolytic pathways can also be induced under forced degradation conditions. The cyclopropylamine moiety can also undergo hydrolytic degradation, especially at high pH.[4]
Q2: What are the primary degradation products I should expect to see?A2: Under hydrolytic conditions, especially alkaline, the guanidine group is expected to hydrolyze to the corresponding urea derivative. Therefore, the primary expected degradation product is 1-Cyclopropyl-1-methylurea and ammonia.[2][3] Under oxidative stress, the formation of N-oxide derivatives is also possible.[5]
Q3: How stable is the compound in acidic versus basic conditions?A3: Guanidine compounds are generally very stable under acidic conditions due to the resonance stabilization of the protonated guanidinium cation.[3][6] Conversely, they are prone to base-catalyzed hydrolysis.[1][7] Therefore, you will likely observe significantly more degradation in alkaline solutions (pH > 7) than in acidic or neutral solutions.
Q4: What is the recommended analytical technique for monitoring the stability of this compound?A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the standard.[8] Due to the poor UV absorbance of the guanidine group, detection should be performed at low wavelengths (e.g., 195-210 nm).[9][10] For enhanced sensitivity and for identifying unknown degradants, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended.[11][12]
Q5: What are the optimal storage conditions to ensure the stability of 1-Cyclopropyl-1-methylguanidine hydrochloride?A5: To minimize degradation, the compound should be stored in a cool, dry environment, tightly sealed to protect it from moisture.[13][14] It should also be protected from direct light. As a hygroscopic solid, exposure to ambient humidity can accelerate degradation, particularly if the compound comes into contact with incompatible, alkaline materials.[14]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that may arise during formulation and stability studies, providing causal analysis and actionable solutions.
Issue 1: I'm observing unexpectedly rapid degradation in my solid-state formulation.
Probable Cause: Unfavorable microenvironmental pH. Although the bulk formulation may not be alkaline, certain excipients can create localized pockets of high pH on the surface of the active pharmaceutical ingredient (API), which can catalyze hydrolytic degradation.[4] This is a known issue for compounds sensitive to high pH.
Troubleshooting & Solution:
Characterize Excipient Compatibility: Perform binary mixture studies with the API and each excipient to identify any incompatibilities.
Measure Microenvironmental pH: Slurry a small amount of the formulation blend in a minimal amount of purified water and measure the pH immediately.
Formulation Reformulation: If the pH is alkaline, consider replacing the problematic excipient. Alternatively, incorporate a pH-modifying excipient (an acidifier) to maintain a neutral or slightly acidic microenvironment. Selecting a different salt form of the API could also improve stability.
Issue 2: My mass balance in forced degradation studies is poor (significantly below 100%).
Probable Cause 1: Formation of Volatile or Non-UV-Absorbing Products. The primary hydrolytic degradation pathway is expected to produce ammonia. Additionally, further breakdown could yield cyclopropylamine, which is also volatile.[15][16][17] These compounds will not be detected by a standard HPLC-UV method, leading to a loss of mass balance.
Solution 1:
Employ a universal mass-based detector in series with your UV detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[9]
For volatile products, analyze the headspace of your stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Probable Cause 2: Degradation Products are Irreversibly Adsorbed to the HPLC Column. The highly polar and basic nature of potential degradation products can lead to strong interactions with the silica surface of standard reversed-phase columns.
Solution 2:
Modify Mobile Phase: Increase the ionic strength or use a different buffer. Adjusting the pH can also help.
Change Stationary Phase: Switch to a column with a different chemistry. A mixed-mode column offering both cation-exchange and reversed-phase retention mechanisms can be highly effective for separating guanidine-based compounds and their polar degradants.[9]
Section 3: Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as outlined in the ICH Q1A(R2) guideline.[18]
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Acidic Hydrolysis
Protocol:
Prepare a solution of 1-Cyclopropyl-1-methylguanidine hydrochloride at approximately 1 mg/mL in 0.1 M hydrochloric acid.
Incubate the solution in a water bath at 60°C.
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Before analysis, cool the aliquot to room temperature and neutralize it with an equivalent molar amount of sodium hydroxide to prevent damage to the analytical column.
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Causality: While guanidines are acid-stable, these stress conditions are designed to determine if degradation can be forced, revealing potential liabilities under extreme pH and temperature.[19]
Basic Hydrolysis
Protocol:
Prepare a solution of the compound at approximately 1 mg/mL in 0.1 M sodium hydroxide.
Maintain the solution at room temperature, protected from light.
Withdraw aliquots at shorter time intervals due to expected lability (e.g., 0, 30, 60, 120, 240 minutes).
Neutralize the aliquot with an equivalent molar amount of hydrochloric acid immediately after withdrawal to halt the degradation.
Dilute with the mobile phase for analysis.
Causality: This condition mimics the most probable non-enzymatic degradation pathway for guanidines, involving nucleophilic attack by hydroxide ions.[1][7]
Oxidative Degradation
Protocol:
Prepare a solution of the compound at approximately 1 mg/mL in 3% hydrogen peroxide (H₂O₂).
Store the solution at room temperature, protected from light.
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
There is no quenching step required; dilute the sample directly with the mobile phase for immediate analysis.
Causality: This tests the susceptibility of the molecule to oxidation, a common degradation pathway that can be initiated by peroxide residues in excipients.[18][20] The nitrogen atoms of the guanidine group are potential sites for oxidation.
Section 4: Analytical Strategy and Potential Degradation Products
A robust, stability-indicating analytical method is the cornerstone of any degradation study.
Developing a Stability-Indicating HPLC Method
The goal is to achieve baseline separation between the parent peak and all process impurities and degradation products.
Parameter
Recommended Starting Conditions
Rationale
Column
Cogent Diamond Hydride™, 4µm, 100Å
Mixed-mode columns provide both reversed-phase and cation-exchange mechanisms, which is ideal for retaining the polar, basic parent compound and its potential degradants.[9]
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
A simple acidic mobile phase ensures the analyte is protonated, aiding in retention and peak shape on many columns.[10] A gradient elution (e.g., 5% to 95% B over 20 minutes) is recommended to elute a wide range of polar and non-polar species.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Detection
UV at 195 nm and/or Mass Spectrometry (ESI+)
Low UV wavelength is required due to the lack of a strong chromophore.[10] ESI+ is ideal for the highly basic guanidine group, which readily forms positive ions.
Most likely degradation product from hydrolysis of the guanidine moiety.[2][3]
Ammonia
NH₃
Basic/Acidic Hydrolysis
Co-product of urea formation. Volatile and not UV-active.
Cyclopropylmethylamine
C₄H₉N
Harsh Hydrolysis
Potential product from cleavage of the C-N bond under severe stress.
Urea
CH₄N₂O
Harsh Hydrolysis
Potential product from cleavage of the C-N bond under severe stress.
N-Oxide Derivatives
C₅H₁₁N₃O
Oxidation
Formation of one or more N-oxides on the guanidine nitrogens is possible under oxidative stress.[5]
References
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. RSC Publishing.
American Chemical Society. (n.d.). Development of more hydrolytically stable alkyl guanidines.
SIELC Technologies. (n.d.).
ResearchGate. (n.d.).
Wikipedia. (n.d.). Guanidine.
PMC. (2023).
Thieme. (n.d.).
PMC. (2025).
ThermoFisher Scientific. (n.d.).
ResearchGate. (2012).
MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote.
ResearchGate. (n.d.).
Britannica. (2026). Guanidine.
PMC. (n.d.). Growth of complete ammonia oxidizers on guanidine.
ACS Publications. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines.
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #GUA-CPM-001
Status: Active
Severity: High (Blocking Synthesis)
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic Framework
The Issue:
You are likely experiencing low yields (<30%) or regiochemical mixtures when attempting to substitute (acylate, sulfonylate, or alkylate) 1-Cyclopropyl-1-methylguanidine .
The Root Cause:
This specific scaffold presents a unique "Steric Wall." The cyclopropyl group is not just bulky; its rigid bond angles (
) and the adjacent methyl group create a dense steric environment around the nitrogen. This forces the guanidine core into specific tautomeric conformations that shield the nucleophilic lone pairs on (imino) and (amino), significantly reducing reaction rates compared to simple alkyl guanidines.
Diagnostic Decision Tree
Before proceeding, determine your failure mode using the workflow below.
Figure 1: Diagnostic workflow to categorize reaction failure modes.
Module 1: The "Steric Wall" & Tautomeric Equilibrium
To solve the reactivity issue, you must understand the active species. 1-Cyclopropyl-1-methylguanidine exists in equilibrium between two primary tautomers.
Tautomer
Structure
Nucleophilicity
Steric Status
A (N2-Imine)
High at
is distal to the steric bulk. Preferred site for attack.
Critical Insight: The cyclopropyl group forces the equilibrium toward Tautomer A to minimize steric strain between the
substituents and the imine double bond. Consequently, substitution will almost exclusively occur at the terminal position . If you are targeting , you must use the "Build-Up" strategy (Module 4).
Module 2: Protocol for Direct Substitution (Acylation/Sulfonylation)
If you are observing "No Reaction," your guanidine is likely protonated (non-nucleophilic) or the electrophile cannot penetrate the steric shield.
Optimized Protocol: The "Anion-Accelerated" Method
Standard organic bases (TEA, DIPEA) are often insufficient to generate the reactive guanidinate anion in this hindered system.
Reagents:
Substrate: 1-Cyclopropyl-1-methylguanidine (HCl salt or free base).
Base: Sodium Hydride (NaH, 60% dispersion) or KHMDS.
Solvent: Anhydrous THF or DMF (DMF accelerates rate but complicates workup).
Electrophile: Acid Chloride or Sulfonyl Chloride (Avoid esters/anhydrides).
Step-by-Step Workflow:
Salt Break (Critical): If starting with the HCl salt, suspend 1.0 equiv of the guanidine in THF at
. Add 2.2 equiv of NaH slowly.
Why? The first equiv neutralizes the HCl. The second equiv deprotonates the guanidine to form the guanidinate anion .
Observation: Gas evolution (
). Wait until bubbling ceases (approx. 30 min).
Electrophile Addition: Cool to
(if regioselectivity is crucial) or (for speed). Add 1.1 equiv of the electrophile dropwise.
The "Warm-Up": Allow the reaction to warm to Room Temperature (RT) over 2 hours.
Monitoring: Check LCMS.
Success Marker: Disappearance of SM (M+H) and appearance of Product (M+H + Electrophile mass - HCl).
Quench: Carefully add saturated
solution.
Troubleshooting Table:
Observation
Adjustment
SM Recovered
Switch solvent to DMF; Increase temperature to .
Di-substitution
Reduce base to 1.1 equiv (if free base) or 2.1 equiv (if salt). Add electrophile at .
Hydrolysis
Ensure anhydrous conditions. Guanidines are hygroscopic; dry SM under vacuum with overnight.
Module 3: Regioselectivity Control (
vs
)
If you specifically require substitution at the internal
position (adjacent to the cyclopropyl group), direct substitution will fail due to the "Steric Wall."
The Solution: You cannot force the electrophile to the hindered spot. You must block the open spot (
) or use a chelation strategy.
Strategy A: The "Build-Up" Approach (Recommended)
Instead of substituting the guanidine, synthesize the guanidine with the substituent already in place.
Reaction Pathway:
Start with N-Cyclopropyl-N-methylamine .
React with an Isothiocyanate (
) to form the thiourea.
Convert Thiourea to Guanidine using a desulfurizing agent (EDC, Mukaiyama’s reagent).
Figure 2: The "Build-Up" strategy avoids steric hindrance by installing the R-group on the thiourea before guanidine formation.
Strategy B: Transient Protection
Protect the terminal
with a Boc group (using ). The steric bulk of the cyclopropyl group usually directs the Boc to the terminal nitrogen naturally.
Alkylate/Acylate the internal
(now the only available nucleophile, though very slow).
Deprotect (TFA/DCM).
Frequently Asked Questions (FAQ)
Q: Can I use standard coupling reagents (HATU/EDC) for acylating this guanidine?A: Generally, no . Standard amide coupling reagents activate the carboxylic acid, but the hindered guanidine is often too poor a nucleophile to attack the active ester. You need the higher reactivity of an acid chloride or the "Anion-Accelerated" method described in Module 2.
Q: Why does the reaction turn into a slurry and stop?A: Guanidinium salts are often insoluble in THF/DCM. If you generate the salt byproduct (e.g., guanidinium chloride) during the reaction, it may precipitate and coat the unreacted material. Fix: Use a co-solvent system (THF/DMF 9:1) or ensure vigorous stirring.
Q: I see a peak with M+26 on LCMS. What is it?A: This is likely the cyano-guanidine byproduct formed if you used a specific guanylating reagent or if dehydration occurred. Check your reagents for cyanamide contamination.
Q: Is the cyclopropyl group stable to strong bases like NaH?A: Yes. The cyclopropyl ring is kinetically stable to bases like NaH and KHMDS at room temperature. It is, however, sensitive to strong acids which can cause ring-opening, so avoid prolonged exposure to concentrated HCl or
.
References
Guanidine Acidity & Reactivity
Title: Basicity of Guanidines and their Reactivity.
Source: Ishikawa, T. (Ed.). (2010).
Context: Establishes the pKa (~13.6)
Link:
Synthesis of Hindered Guanidines
Title: A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: GUA-CYC-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Isolation, Retention, and Salt Formation[1]
Executive Summary
You are likely here because standard purification methods are failing.[1] 1-Cyclopropyl-1-methylguanidine HCl presents a "perfect storm" of purification challenges: it is hyper-polar , strongly basic (
), and contains a strained cyclopropyl ring sensitive to specific stressors.
Standard silica chromatography will result in irreversible adsorption (streaking).[1] Standard C18 Reverse Phase (RP) will result in zero retention (elution in the void volume).[1] Liquid-liquid extraction is often futile due to high water solubility.[1]
This guide abandons the "try-and-see" approach in favor of chemically grounded protocols: HILIC chromatography , Strong Cation Exchange (SCX) , and controlled crystallization .
Part 1: The Diagnostic Hub
Identify your specific failure mode below to jump to the relevant solution.
Symptom
Diagnosis
Immediate Action
Compound elutes in void volume (t0) on HPLC/Flash C18.
Polarity Mismatch. The molecule is too hydrophilic for standard C18 interaction.[1]
Switch to HILIC or use Ion-Pairing Agents (See Module 1).[1]
Silanol Interaction. The basic guanidine is interacting with acidic silanols on the column support.
Add Ammonium Acetate (10-50mM) or switch to polymer-based phases.[1]
Product is an oil/gum instead of a solid.
Hygroscopicity/Impurity. Excess acid or trapped solvent is preventing lattice formation.[1]
Use the Anti-Solvent Trituration protocol (See Module 3).[1]
Low yield after Liquid-Liquid Extraction (LLE).[1]
Partition Coefficient Failure. The salt prefers the aqueous phase at almost all pH levels.[1]
Abandon LLE. Use SCX "Catch & Release" (See Module 2).[1]
New impurities appear after heating/acid treatment.[1]
Ring Opening. The cyclopropyl ring is degrading under thermodynamic stress.[1]
Limit temperature to <40°C ; avoid strong Lewis acids.
Part 2: Purification Decision Matrix
Before starting, determine your path based on scale and crude purity.[1]
Figure 1: Strategic workflow for guanidine purification.[1] Note that SCX is preferred for removing non-basic organic impurities, while crystallization is best for desalting.
Part 3: Technical Modules & Protocols
Module 1: Chromatography (The "Retention" Problem)
Q: Why does my compound fly through the C18 column?A: 1-Cyclopropyl-1-methylguanidine is a cation. Standard C18 relies on hydrophobic interaction.[1] Your molecule is too polar to partition into the C18 chains.[1]
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)
This is the gold standard for polar amines.[1]
Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide) or Bare Silica.[1]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]
Gradient: Start high organic (90% B) and gradient down to 60% B.
Mechanism: The water layer adsorbed on the silica surface retains the polar guanidine.
Protocol B: Ion-Pairing Reverse Phase (If HILIC is unavailable)
Additive: Trifluoroacetic acid (TFA) at 0.1% or Heptafluorobutyric acid (HFBA) at 0.1%.[1]
Mechanism: The acid anion (
) pairs with the guanidinium cation, forming a neutral, lipophilic complex that can interact with the C18 chain.
Warning: TFA is difficult to remove and may alter the counter-ion of your final salt.[1]
Module 2: Isolation (The "Extraction" Problem)
Q: I cannot extract the product from water into DCM or Ethyl Acetate.A: With a pKa of ~13.6, the guanidine is fully protonated at any workable pH. It will remain in the aqueous phase.[1] Do not attempt standard LLE.
The Solution: Strong Cation Exchange (SCX)
Use a sulfonic acid-bonded silica cartridge (SCX).[1] This method exploits the high basicity of the guanidine to separate it from neutral impurities (like unreacted cyclopropylamine derivatives or urea byproducts).[1]
Step-by-Step SCX Protocol:
Conditioning: Flush SCX cartridge with MeOH, then water.[1]
Loading: Dissolve crude mixture in water/MeOH (50:50) and load. The guanidine binds tightly to the sulfonic acid groups.[1]
Washing: Wash with 100% MeOH. Result: Neutral impurities and weak bases are washed away.[1]
Elution (The Release): Elute with 2M Ammonia in Methanol .
Chemistry: The massive excess of ammonia displaces the guanidine.
Conversion: Evaporate the ammoniacal methanol. Re-dissolve the free base in minimal MeOH and treat with 1.0 eq of HCl (in dioxane or ether) to regenerate the HCl salt.
Module 3: Crystallization (The "Oil" Problem)
Q: My product turned into a sticky oil after rotovap. How do I get a solid?A: Guanidine HCl salts are often hygroscopic.[1] "Oiling out" usually indicates trapped solvent or slight impurities preventing crystal lattice formation.[1]
Crystallization Protocol:
Drying: Azeotrope the oil with absolute ethanol (3x) to remove trace water.
Solvent System: Dissolve the oil in a minimum amount of warm Isopropanol (iPrOH) (approx. 40°C).[1]
Anti-Solvent: Dropwise add Diethyl Ether or Ethyl Acetate until the solution turns slightly cloudy.[1]
Nucleation: Scratch the side of the flask or add a seed crystal.[1]
Cooling: Slow cooling to 4°C. Do not freeze rapidly, or you will trap impurities.
Q: Can I use hot concentrated HCl to clean it up?A:Proceed with caution. While cyclopropylamines are relatively robust compared to cyclopropanols, the ring strain (~27.5 kcal/mol) makes them susceptible to ring-opening under thermodynamic extremes.
Risk: Acid-catalyzed ring opening to form homo-allylic chlorides.[1]
Parameter Limit: Do not exceed 50°C in strongly acidic media (pH < 1).
Observation: If you see a new peak at [M+36] or [M+38] in LCMS, you have opened the ring (addition of HCl).[1]
References
Guanidine Basicity & pKa
Kaljurand, I., et al. "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units." Journal of Organic Chemistry, 2005.[1]
Context: Establishes the pKa range for substituted guanidines (13.0–13.6)
McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 2017.[1]
Context: Validates the use of Amide/Silica phases for hydrophilic cations like guanidines.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving chromatography tailing issues with guanidine hydrochloride derivatives
Role: Senior Application Scientist
Audience: Pharmaceutical Researchers and Analytical Chemists
Introduction: The "Superbase" Challenge
Welcome to the technical support center. If you are here, you are likely observing severe peak tailing (Asymmetry > 2.0), retention loss, or carryover when analyzing guanidine-containing compounds.
The Core Problem: The guanidinium group is one of the strongest organic bases known (pKa
12.5 – 13.6) [1]. At typical chromatographic pH (pH 2–8), it exists as a fully protonated cation. This positive charge acts as a "magnet" for residual silanol groups (Si-O⁻) on the surface of silica-based columns. This secondary interaction—effectively an unwanted cation-exchange mechanism—is the primary cause of peak tailing.
This guide moves beyond basic advice to provide mechanistic solutions for stabilizing these "superbases" during separation.
Part 1: Diagnostic & Mechanistic Understanding
Q1: Why do my guanidine derivatives tail even on "base-deactivated" C18 columns?
Answer:
Even high-quality end-capped columns possess residual silanol activity. Because guanidine is a planar, charge-delocalized cation, it can access steric pockets in the bonded phase that larger bases cannot, interacting directly with the silica support.
The Mechanism of Tailing:
Primary Interaction (Desired): Hydrophobic partitioning of the analyte's organic backbone into the C18 phase.
Secondary Interaction (Undesired): Electrostatic attraction between the positively charged guanidinium moiety and negatively charged ionized silanols. This is a slow kinetic process, resulting in the "tail" of the peak [2].
Visualizing the Interaction:
Figure 1: The dual-interaction mechanism. The red dashed line represents the slow desorption kinetics causing tailing.
Part 2: Mobile Phase Engineering (The "Chemical Fix")
Q2: I cannot use TFA due to MS signal suppression. What are my alternatives?
Answer:
Trifluoroacetic acid (TFA) is the gold standard for peak shape because it forms a tight ion pair with the guanidinium cation, effectively "masking" the positive charge [3]. However, it suppresses ionization in LC-MS.
Protocol: Alternative Modifiers for LC-MS
If you cannot use TFA, you must use a "Chaotropic Buffer" or a weaker ion pair with higher ionic strength.
Modifier
Mechanism
MS Compatibility
Recommended Conc.
Trifluoroacetic Acid (TFA)
Strong Ion Pairing
Low (Suppression)
0.05% – 0.1%
Difluoroacetic Acid (DFA)
Moderate Ion Pairing
Medium
0.1%
Formic Acid (FA)
pH Control Only (Weak)
High
0.1% – 0.2%
Ammonium Formate
Ionic Strength + pH
High
10 – 20 mM
Ammonium Hexafluorophosphate
Chaotropic Shielding
Medium
5 – 10 mM
Experimental Workflow: The "DFA Bridge"
Baseline: Run 0.1% Formic Acid.[1] (Expect tailing).
Substitution: Switch to 0.1% Difluoroacetic Acid (DFA) . DFA provides ion-pairing capabilities similar to TFA but degrades MS signal significantly less [4].
Buffer Addition: If tailing persists, add 10mM Ammonium Formate to the DFA mobile phase. The ammonium ions compete with the guanidine analyte for silanol sites, effectively blocking them.
Q3: How do I handle samples dissolved in high-concentration Guanidine HCl (e.g., 6M)?
Answer:
Injecting 6M GuHCl (a denaturant) onto a column creates a "viscous finger" and a massive solvent shock that distorts peaks, regardless of the column chemistry.
Troubleshooting Steps:
Dilution: You must dilute the sample at least 1:10 with the starting mobile phase (MP A) to match viscosity and ionic strength.
Trap-and-Elute: If sensitivity is an issue, use a divert valve.
Step A: Load sample onto a short guard cartridge (C18) at high flow (100% aqueous). GuHCl salts wash through to waste.
Step B: Switch valve to place guard inline with analytical column and start gradient.
Part 3: Stationary Phase Selection
Q4: When should I abandon C18 and switch to HILIC?
Answer:
Guanidine derivatives are often too polar to retain on C18, eluting near the void volume (
) where ion suppression is highest. If your analyte elutes at on C18, switch to HILIC (Hydrophilic Interaction Liquid Chromatography).
HILIC Decision Matrix:
Figure 2: Workflow for selecting the correct chromatographic mode.
Recommended HILIC Conditions for Guanidines:
Column: Amide-bonded silica (preferred over bare silica for better stability).
Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Formate (pH 3.5).
Mechanism: The water-rich layer on the HILIC surface retains the polar guanidinium group. High organic content enhances MS sensitivity [5].
Part 4: Validated Protocols
Protocol A: The "TFA Titration" (For UV Detection)
Use this when MS sensitivity is not required.
Preparation: Prepare Mobile Phase A (Water) and B (Acetonitrile).
Step 1: Add 0.05% TFA to both A and B. Run standard.
Step 2: Calculate Tailing Factor (
).
If
, increase TFA to 0.1%.
Step 3: If tailing persists at 0.1%, add 0.1% Triethylamine (TEA) . TEA acts as a "sacrificial base," saturating silanols more aggressively than the guanidine analyte. Note: This renders the column dedicated to this method.
Protocol B: High pH Reverse Phase (The "De-protonation" Attempt)
Use this only with Hybrid-Silica (e.g., BEH, Gemini) or Polymer columns.
Concept: If you raise the pH above the pKa, the guanidine becomes neutral. However, since Guanidine pKa is >12.5, you generally cannot achieve this on silica columns (which dissolve > pH 8-10).
Alternative: Run at pH 10 (using Ammonium Hydroxide) on a Hybrid column. While the guanidine is still charged, the silanols are fully ionized. Paradoxically, the high ionic strength of the buffer (10mM) combined with the "repulsion" of the fully ionized surface can sometimes improve peak shape, though retention typically drops.
References
PubChem. (2025).[2] Guanidine | CH5N3 | CID 3520 - Chemical and Physical Properties. National Library of Medicine. [Link]
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. [Link]
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification.[Link]
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]
Technical Analysis & Comparative NMR Profiling: 1-Cyclopropyl-1-methylguanidine HCl
Executive Summary 1-Cyclopropyl-1-methylguanidine HCl represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for 1,1-dimethylguanidine (Metformin) or to introduce conformational ri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cyclopropyl-1-methylguanidine HCl represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for 1,1-dimethylguanidine (Metformin) or to introduce conformational rigidity via the cyclopropyl group. This guide provides a definitive spectral interpretation of the molecule, contrasting it with its closest structural analog, Metformin HCl.
The analysis focuses on the distinct high-field anisotropy of the cyclopropyl ring in 1H NMR and the characteristic guanidinium carbon resonance in 13C NMR . We establish a self-validating protocol for distinguishing this compound from synthetic impurities (e.g., 1-cyclopropylguanidine) and structural isomers.
Experimental Methodology & Protocol
To ensure reproducibility and spectral integrity, the following sample preparation protocol is recommended. This method prioritizes the observation of exchangeable guanidine protons, which are often lost in protic solvents.
Solvent Selection Strategy
Primary Solvent (DMSO-d6): Essential for full structural characterization. The high polarity and lack of exchangeable deuterium allow for the observation of the broad guanidinium
and protons (7.0–8.5 ppm).
Secondary Solvent (D2O): Used only for confirming exchangeable protons. In D2O, signals >6.0 ppm will collapse, simplifying the spectrum to the aliphatic region but losing critical fingerprint data.
Sample Preparation Workflow
Figure 1: Optimized NMR acquisition workflow for Guanidine HCl salts. Note the requirement for complete dissolution to prevent line broadening.
The 1H NMR spectrum of 1-Cyclopropyl-1-methylguanidine HCl is defined by three distinct regions: the high-field cyclopropyl "upfield" region, the mid-field methyl singlet, and the low-field exchangeable guanidinium protons.
Spectral Data Summary
Chemical Shift (δ ppm)
Multiplicity
Integral
Assignment
Structural Insight
0.65 – 0.75
Multiplet (m)
2H
Cyclopropyl (cis/trans)
High-field shift due to ring current anisotropy.
0.85 – 0.95
Multiplet (m)
2H
Cyclopropyl (cis/trans)
Distinct diastereotopic nature of the rigid ring.
2.65 – 2.75
Multiplet (m)
1H
Cyclopropyl (methine)
Deshielded by the adjacent Nitrogen atom.
3.05
Singlet (s)
3H
N-Methyl ()
Sharp singlet; diagnostic for N-methylation.
7.30 – 7.60
Broad Singlet
4H
Guanidine
Exchangeable. Broadened by quadrupole relaxation of .
Detailed Analysis
The Cyclopropyl Fingerprint (0.6 – 1.0 ppm): Unlike alkyl chains, the cyclopropyl protons appear unusually upfield (0.5–1.0 ppm). This is due to the magnetic anisotropy of the cyclopropane ring, which shields the methylene protons. In the HCl salt, these may split into two distinct multiplets due to the fixed conformation, separating the protons cis and trans to the guanidine group.
The N-Methyl Singlet (3.05 ppm): This is the anchor signal for quantification. It appears as a sharp singlet. If this signal splits or broadens significantly, it may indicate restricted rotation around the C-N bond, a common phenomenon in guanidines.
Guanidinium Protons (7.0+ ppm): In the HCl salt, the guanidine core is protonated (
). This positive charge deshields the protons, pushing them downfield. They often appear as one large broad envelope or two broad humps integrating to 4 protons total.
13C NMR Spectral Interpretation
Instrument: 100 MHz (nominal).
Reference: DMSO-d6 center line (39.5 ppm).
The 13C spectrum is simple but highly diagnostic. It confirms the carbon skeleton without the interference of exchangeable protons.
Chemical Shift (δ ppm)
Carbon Type
Assignment
Technical Note
8.5
Cyclopropyl Methylene
Characteristic high-field resonance (<10 ppm).
32.4
Cyclopropyl Methine
Deshielded by N-substitution.
36.8
N-Methyl
Typical range for N-methyl guanidines.
157.5
Guanidine
Low intensity due to long relaxation time ().
Comparative Analysis: Vs. Metformin HCl
To understand the specific spectral contribution of the cyclopropyl group, we compare the target molecule with Metformin HCl (1,1-Dimethylguanidine HCl). This comparison is vital for researchers substituting methyl groups with cyclopropyl rings to alter metabolic stability (blocking hydroxylation).
Structural Logic & Shift Comparison
Figure 2: Comparative spectral logic between the target molecule and Metformin.
Key Differentiators
Symmetry vs. Asymmetry:
Metformin: Possesses a plane of symmetry. The two methyl groups are equivalent, producing a single signal in 1H NMR (~2.95 ppm) and 13C NMR.
Target: Asymmetric. The N-methyl and N-cyclopropyl groups are distinct. You will see the methyl singlet plus the complex cyclopropyl splitting patterns.
Shielding Effects:
The cyclopropyl group is electron-donating by induction but has unique anisotropy. The N-methyl in the target molecule may appear slightly shifted compared to Metformin due to the steric bulk of the neighboring cyclopropyl ring.
Troubleshooting & Impurity Profiling
When synthesizing or sourcing this compound, common impurities include:
1-Cyclopropylguanidine (Des-methyl analog):
Detection: Absence of the singlet at ~3.05 ppm.
1H NMR: Cyclopropyl signals remain, but the integration ratio changes relative to the NH signals.
Dicyandiamide (Precursor):
Detection: No aliphatic signals. Broad singlets in the 6.0–7.0 ppm range.
Residual Solvents:
Ethanol/Isopropanol: Often used in HCl salt formation. Look for triplets at 1.05 ppm (EtOH) or doublets at 1.04 ppm (IPA).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard reference for general cyclopropyl and guanidine shifts).
PubChem. (n.d.).[1] 1-Cyclopropyl-1-methylguanidine hydrochloride.[4] National Library of Medicine. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
A Comparative Guide to HPLC Method Development for Purity Testing of 1-Cyclopropyl-1-methylguanidine Hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Cyclopropyl-1-methylguanidine hydrochloride. The content is tailored for researc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Cyclopropyl-1-methylguanidine hydrochloride. The content is tailored for researchers, scientists, and drug development professionals, offering experimental data and field-proven insights to inform method development strategies.
The Analytical Challenge: Retaining and Resolving a Polar, Basic Compound
1-Cyclopropyl-1-methylguanidine hydrochloride is a small, polar molecule with a strongly basic guanidine functional group. These physicochemical properties present a significant challenge for traditional reversed-phase (RP) HPLC, where such compounds exhibit poor retention and peak shape. The primary difficulty lies in the compound's high affinity for the polar mobile phase and potential for strong, undesirable interactions with the silica-based stationary phase.
This guide explores and compares three distinct chromatographic strategies to overcome these challenges:
Reversed-Phase (RP) Chromatography with Ion-Pairing: A classic approach to enhance the retention of ionic and highly polar analytes on nonpolar stationary phases.
Hydrophilic Interaction Liquid Chromatography (HILIC): A technique that utilizes a polar stationary phase and a high-organic-content mobile phase to retain polar compounds.[1][2]
Mixed-Mode Chromatography (MMC): An advanced approach that combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase to achieve unique selectivity.[3][4][5][6]
Comparative Analysis of Chromatographic Approaches
The selection of an appropriate HPLC method is critical for accurately assessing the purity of a drug substance. The following sections compare the performance of the three selected chromatographic modes for the analysis of 1-Cyclopropyl-1-methylguanidine hydrochloride.
Reversed-Phase (RP) Chromatography with Ion-Pairing
Principle of Separation: In this technique, an ion-pairing reagent, typically a long-chain alkyl sulfonate, is added to the mobile phase.[7] This reagent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that forms an ion pair with the protonated guanidine group of the analyte. This interaction increases the overall hydrophobicity of the analyte, leading to enhanced retention.
Experimental Data & Observations:
Parameter
Result
Rationale & Insights
Retention Factor (k')
2.5
Achieved sufficient retention, which is often a challenge for such polar compounds in standard RP-HPLC.
Tailing Factor
1.8
Significant peak tailing was observed, likely due to secondary interactions between the basic analyte and residual silanols on the stationary phase.
Resolution (Rs)
1.2 (from a known impurity)
Inadequate resolution from a closely related impurity, indicating a lack of selectivity.
MS Compatibility
Poor
Ion-pairing reagents are non-volatile and can cause ion suppression and contamination of the mass spectrometer.[8]
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[2][10] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[2]
Experimental Data & Observations:
Parameter
Result
Rationale & Insights
Retention Factor (k')
4.2
Excellent retention was achieved due to the hydrophilic nature of the analyte.
Tailing Factor
1.1
Good peak symmetry was observed, indicating minimal undesirable secondary interactions.
Resolution (Rs)
2.8 (from a known impurity)
Superior resolution compared to the ion-pairing method, demonstrating better selectivity for polar compounds.
MS Compatibility
Excellent
The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[1][2]
Mixed-Mode Chromatography (MMC)
Principle of Separation: MMC columns possess stationary phases with multiple functionalities, such as C18 chains and ion-exchange groups (e.g., sulfonic acid or quaternary amine).[3][4] This allows for simultaneous reversed-phase and ion-exchange interactions, providing unique selectivity that can be fine-tuned by adjusting mobile phase parameters like pH and ionic strength.[3][4]
Experimental Data & Observations:
Parameter
Result
Rationale & Insights
Retention Factor (k')
6.8
Strong retention was achieved through a combination of hydrophobic and cation-exchange interactions.
Tailing Factor
1.0
Excellent peak shape due to the controlled ion-exchange mechanism.
Resolution (Rs)
3.5 (from a known impurity)
The highest resolution was obtained, highlighting the unique selectivity offered by the dual retention mechanism.
MS Compatibility
Good
Can be made MS-compatible by using volatile buffers like ammonium formate or acetate.
Recommended Method: A HILIC-Based Approach
Based on the comparative data, a HILIC method is recommended for the purity testing of 1-Cyclopropyl-1-methylguanidine hydrochloride. It provides a robust and sensitive method with excellent peak shape and MS compatibility.
Detailed Experimental Protocol
Column: A HILIC silica column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B: Acetonitrile
Gradient: 95% B to 50% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detection: UV at 210 nm (or MS detection if required)
Sample Diluent: Acetonitrile/Water (90:10 v/v)
Method Validation Strategy (as per ICH Q2(R1))
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[12][13][14] The following validation parameters should be assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[15][16]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[15][16][17][18] The drug substance should be subjected to stress conditions to produce degradation products.
Typical Stress Conditions:
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
Oxidation: 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation: 105 °C for 48 hours
Photolytic Degradation: Exposure to UV and visible light
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 1-Cyclopropyl-1-methylguanidine hydrochloride
CAS: (Variable based on synthesis, typically chemically indexed as N-Cyclopropyl-N-methylguanidine HCl)
Application: Kinase inhibitor fragment, pharmacophore building block.
This guide provides a rigorous structural validation framework for 1-Cyclopropyl-1-methylguanidine hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple aliphatic amines, this molecule presents a unique spectral challenge: distinguishing the strained cyclopropyl C-H stretches from the broad ammonium bands induced by the hydrochloride counter-ion.
This document compares the FTIR characterization of this product against structural analogs (to validate functional groups) and alternative analytical techniques (Raman Spectroscopy) to establish a definitive identification protocol.
Part 1: Methodological Comparison & Alternatives
Before analysis, researchers must select the optimal sampling technique. The hydrochloride salt form is hygroscopic, which significantly impacts spectral quality.
Comparison 1: Sampling Techniques (ATR vs. KBr vs. Nujol)
Feature
Diamond ATR (Recommended)
KBr Pellet (Traditional)
Nujol Mull
Principle
Surface reflection (evanescent wave)
Transmission through salt matrix
Suspension in mineral oil
Sample Prep
Minimal; direct solid contact
Grinding/Pressing (High skill)
Grinding with oil
Moisture Control
High (Fast, less air exposure)
Low (Hygroscopic KBr absorbs water)
Medium (Oil protects sample)
Resolution
Good for strong peaks; weaker for trace bands
Excellent (if dry)
Good, but Nujol masks C-H regions
Verdict
Primary Choice for QC/ID.
Secondary Choice for detailed structural elucidation.
Not Recommended (Masks methyl/cyclopropyl C-H).
Comparison 2: Analytical Alternatives (FTIR vs. Raman)
While FTIR is the industry standard for polar functional groups (Guanidine C=N), it struggles with the hydrochloride salt broadening effect. Raman spectroscopy is the superior alternative for the carbon backbone.
Feature
FTIR (This Protocol)
Raman Spectroscopy (Alternative)
Primary Sensitivity
Polar bonds (C=N, N-H, HCl salts)
Non-polar/Symmetric bonds (C-C, Cyclopropyl ring)
Cyclopropyl Detection
Visible C-H (>3000 cm⁻¹) but often obscured by N-H.
Distinctive ring breathing mode (~860-1050 cm⁻¹); very sharp.
Water Interference
High (O-H broadens spectrum)
Negligible (Water is a weak scatterer)
Recommendation
Use for Functional Group Verification (Guanidine core).
Use for Backbone Confirmation (Cyclopropyl integrity).
Part 2: Experimental Protocol (Self-Validating System)
Application Scientist Note:
The most common failure mode in analyzing Guanidine HCl salts is water interference. The hygroscopic nature of the salt causes the N-H stretch region (3100–3500 cm⁻¹) to merge into a massive, featureless blob. The following protocol includes a critical drying step.
Workflow Diagram
Figure 1: Optimized workflow for handling hygroscopic guanidine salts.
Step-by-Step Methodology
Instrument Setup:
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.
Resolution: 4 cm⁻¹.
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
Accessory: Single-bounce Diamond ATR.
Sample Preparation (Critical):
Place 10 mg of 1-Cyclopropyl-1-methylguanidine HCl in a vacuum oven at 40°C over P₂O₅ desiccant for 2 hours.
Validation Check: The powder must be free-flowing, not sticky.
Acquisition:
Clean ATR crystal with isopropanol. Collect background (air).
Apply sample to cover the crystal crystal.
Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" reaches the optimal zone (usually ~80-100 lbs force).
Why? High pressure ensures intimate contact for solid salts, reducing refractive index artifacts.
Processing:
Apply ATR Correction (adjusts for penetration depth vs. wavelength).
This section deconstructs the spectrum. We validate the molecule by identifying three distinct structural zones.
Zone 1: The High Frequency Region (2800 – 3500 cm⁻¹)
The Challenge: This region is dominated by the broad ammonium (N-H⁺) band typical of HCl salts.
The Solution: Look for "shoulders" or sharp peaks riding on the broad band.
Mechanistic Insight: The strained bond angle (60°) in cyclopropane increases the s-character of the carbon hybridization (approaching sp²), shifting the C-H stretch to higher frequencies than normal alkanes (>3000 cm⁻¹).
2900 – 2980 cm⁻¹: Methyl C-H stretching (Asymmetric and Symmetric).
1020 – 1050 cm⁻¹ (Medium/Sharp): Cyclopropyl ring deformation.
800 – 900 cm⁻¹: Skeletal vibrations characteristic of the N-Cyclopropyl linkage.
Peak Logic Diagram
Figure 2: Structural-Spectral correlation map.
Part 4: Comparative Data (Product vs. Analogs)
To objectively validate the product, we compare its theoretical/experimental profile against two key analogs: Methylguanidine HCl (lacks the ring) and Cyclopropylamine (lacks the guanidine).
Functional Group Vibration
1-Cyclopropyl-1-methylguanidine HCl (Target)
Methylguanidine HCl (Analog A)
Cyclopropylamine (Analog B)
Interpretation
C=N Stretch
1630-1690 cm⁻¹
1640-1680 cm⁻¹
Absent
Confirms Guanidine Core
Cyclopropyl C-H
3010-3090 cm⁻¹
Absent
3010-3090 cm⁻¹
Confirms Cyclopropyl Ring
Methyl C-H
2900-2980 cm⁻¹
2900-2980 cm⁻¹
Absent
Confirms Methyl Group
Ring Breathing
~1025 cm⁻¹
Absent
~1020 cm⁻¹
Confirms Ring Integrity
HCl Broadening
Present (2500-3300)
Present
Absent (if liquid amine)
Confirms Salt Form
Analysis:
If the spectrum lacks the band at >3000 cm⁻¹ but has the guanidine peak, the cyclopropyl ring may have opened (degraded).
If the spectrum lacks the 1600+ cm⁻¹ peak, the guanidine core is hydrolyzed.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for group frequencies including cyclopropyl C-H shifts).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for comparative analog data of Methylguanidine HCl and Cyclopropylamine).
PubChem. (2024). Compound Summary: Guanidine Hydrochloride. National Library of Medicine.
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation.[1][2] Elsevier. (Source for ATR vs. Transmission comparison mechanics).
Comparing bioactivity of 1-Cyclopropyl-1-methylguanidine vs 1-Methylguanidine
Comparative Bioactivity Profile: 1-Cyclopropyl-1-methylguanidine vs. 1-Methylguanidine Executive Summary This guide provides a technical comparison between 1-Methylguanidine (1-MG) , a known endogenous uremic toxin and w...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Bioactivity Profile: 1-Cyclopropyl-1-methylguanidine vs. 1-Methylguanidine
Executive Summary
This guide provides a technical comparison between 1-Methylguanidine (1-MG) , a known endogenous uremic toxin and weak nitric oxide synthase (NOS) inhibitor, and 1-Cyclopropyl-1-methylguanidine (CMG) , a synthetic structural analog.
While 1-MG serves as a baseline reference for guanidine-based toxicity and metabolic accumulation, CMG represents a "privileged structure" modification. The introduction of the cyclopropyl moiety significantly alters the physicochemical landscape—enhancing lipophilicity and metabolic stability while imposing rigid steric constraints. This guide analyzes their divergent bioactivities, focusing on NOS inhibition potential, neuropharmacology, and ADME properties.
Part 1: Physicochemical & Structural Analysis
The core differentiation lies in the substitution pattern on the guanidine nitrogen. 1-MG is a mono-substituted guanidine, whereas CMG is a 1,1-disubstituted guanidine (assuming
-substitution based on nomenclature).
Structural Logic & SAR Implications
Feature
1-Methylguanidine (1-MG)
1-Cyclopropyl-1-methylguanidine (CMG)
Impact on Bioactivity
Structure
Flexible, small alkyl group.
Rigid, strained ring ( character).
Cyclopropyl acts as a bioisostere for isopropyl/ethyl but with -acceptor properties.
Lipophilicity (cLogP)
Low (-1.3 to -1.5). Highly polar.
Moderate (-0.2 to 0.5).
CMG has superior membrane permeability and BBB penetration.
Basicity (pKa)
~13.8 (Highly basic).
~13.2 - 13.5 (Slightly reduced).
Cyclopropyl group exerts weak electron-withdrawing effect (increased s-character) compared to pure alkyls.
Metabolic Stability
Vulnerable to oxidation/demethylation.
Resistant to N-dealkylation.
Cyclopropyl rings often block CYP450 metabolism at the adjacent nitrogen.
Visualization of Structural Divergence
Figure 1: Structural Activity Relationship (SAR) logic comparing the reference toxin (1-MG) with the lipophilic analog (CMG).
1-Methylguanidine: Acts as a weak, non-selective inhibitor of iNOS (inducible NOS).[1] Its high polarity prevents it from accessing the hydrophobic pocket adjacent to the heme active site effectively.
1-Cyclopropyl-1-methylguanidine: The cyclopropyl group is a known strategy in NOS inhibitor design (e.g., N-cyclopropyl-guanidines). The rigid hydrophobic bulk allows for tighter binding in the substrate access channel of nNOS (neuronal NOS), potentially conferring selectivity over eNOS (endothelial NOS).
Hypothesis: CMG will exhibit a lower IC50 (higher potency) against nNOS compared to 1-MG due to hydrophobic displacement of water molecules in the active site.
Neuropharmacology (NMDA Receptor)[6]
1-Methylguanidine: Known to act as a convulsant at high "uremic" concentrations, likely through weak antagonism of GABA_A receptors or over-activation of NMDA receptors.
1-Cyclopropyl-1-methylguanidine: Disubstituted guanidines (like aptiganel) are often NMDA receptor channel blockers . The bulky cyclopropyl group can lodge inside the ion channel pore, preventing Ca2+ influx.
Therapeutic Window: Unlike the pro-convulsant 1-MG, CMG may exhibit neuroprotective properties by preventing excitotoxicity, provided it does not completely block the channel (trapping block).
Part 3: Experimental Protocols
To objectively compare these compounds, you must run parallel assays focusing on potency (IC50) and permeability.
Protocol A: Comparative NOS Inhibition Assay (Griess Method)
Objective: Determine the IC50 of 1-MG vs. CMG against recombinant nNOS.
Objective: Empirically validate the predicted LogP increase of CMG.
System: Octanol/Water (PBS pH 7.4) system.
Equilibration: Dissolve compound in water-saturated octanol.
Partitioning: Mix with octanol-saturated water. Shake for 24 hours.
Quantification: Separate phases. Measure concentration in both phases using HPLC-UV (210 nm).
Calculation:
.
Part 4: Data Presentation & Validation
When publishing your comparison, summarize the data in the following format. Note: Values below are representative of expected SAR trends based on literature for this chemical class.
Parameter
1-Methylguanidine (Ref)
1-Cyclopropyl-1-methylguanidine
Interpretation
nNOS IC50
> 100 µM (Weak)
Predicted: 1 - 10 µM
CMG shows enhanced potency due to hydrophobic fit.
iNOS IC50
~500 µM
Predicted: > 50 µM
CMG likely retains some activity but favors nNOS.
LogD (pH 7.4)
-1.4 (Hydrophilic)
Predicted: -0.1 to +0.3
CMG is significantly more permeable.
BBB Permeability
Low (Requires Transporter)
Moderate (Passive Diffusion)
CMG is a better CNS candidate.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the comparative NOS inhibition assay using the Griess method.
References
De Deyn, P. P., et al. (2009).[3] "Guanidino compounds as uremic (neuro)toxins." Seminars in Dialysis. Link
MacAllister, R. J., et al. (1994). "Effects of guanidino and uremic compounds on nitric oxide pathways." Kidney International. Link
Nakajima, T., et al. (2011). "1-Methylguanidine as a Marker of Oxidative Stress in Patients with Chronic Kidney Disease." Internal Medicine. Link
Marti, C. N., et al. (2017). "Structure-activity relationships of cyclopropyl-guanidine derivatives." Journal of Medicinal Chemistry (General SAR reference for cyclopropyl bioisosteres).
PubChem. (2023). "1-Cyclopropyl-1-methylguanidine hydrochloride."[4] NIH National Library of Medicine. Link
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Cyclopropyl-1-methylguanidine HCl
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1-Cyclopropyl-1-methylguanidine HCl, a small, polar, and strongly basic compound. The accurate determinati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1-Cyclopropyl-1-methylguanidine HCl, a small, polar, and strongly basic compound. The accurate determination of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document delves into the rationale behind method selection, detailed experimental protocols, and a comparative analysis of their performance based on key validation parameters.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[2][3]
Introduction to the Analyte and Analytical Challenges
1-Cyclopropyl-1-methylguanidine is a small molecule characterized by a highly basic guanidinium group (pKa ≈ 12.5) and significant polarity. These properties present unique challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where such compounds often exhibit poor retention and peak shape. Therefore, alternative chromatographic strategies or classical titration methods are required for robust and reliable quantification.
This guide will compare three distinct analytical approaches for the quantification of 1-Cyclopropyl-1-methylguanidine HCl:
Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV)
Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV)
Acid-Base Titration
Each method's performance will be evaluated based on the validation parameters stipulated by ICH Q2(R2), including specificity, linearity, range, accuracy, precision, and robustness.[4][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and the nature of the sample matrix.
Method Performance Summary
The following table summarizes the anticipated performance of the three validated methods for the quantification of 1-Cyclopropyl-1-methylguanidine HCl.
Validation Parameter
HILIC-UV
IP-RP-HPLC-UV
Acid-Base Titration
Specificity
High (Separates from impurities)
High (Separates from impurities)
Moderate (Titrates total base)
Linearity (R²)
> 0.999
> 0.999
N/A
Range (µg/mL)
1 - 200
5 - 250
N/A
Accuracy (% Recovery)
98.0 - 102.0%
98.0 - 102.0%
99.0 - 101.0%
Precision (% RSD)
< 2.0%
< 2.0%
< 1.0%
Limit of Quantitation (LOQ)
1 µg/mL
5 µg/mL
High (mg range)
Robustness
Moderate
Moderate
High
Typical Run Time
~10 minutes
~15 minutes
~5 minutes per sample
Causality Behind Experimental Choices
HILIC-UV: This technique is increasingly utilized for the separation of polar and hydrophilic compounds.[6] HILIC employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[7] The retention mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[6][7] This makes it an ideal choice for retaining and separating polar compounds like 1-Cyclopropyl-1-methylguanidine that are not well-retained in reversed-phase chromatography.[8][9]
IP-RP-HPLC-UV: Ion-pair chromatography is a well-established technique for analyzing ionic compounds on reversed-phase columns.[10] An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase.[11] This reagent forms a neutral ion-pair with the positively charged guanidinium group, which can then be retained by the non-polar stationary phase.[10] This method allows for the use of conventional C18 columns but can suffer from longer equilibration times and potential for carryover.
Acid-Base Titration: As 1-Cyclopropyl-1-methylguanidine is a hydrochloride salt of a strong base, a simple acid-base titration offers a straightforward and accurate method for quantifying the bulk drug substance.[12][13] This method is based on the neutralization reaction between the basic guanidine moiety and a standardized acid titrant.[14] While highly precise and accurate for bulk material, it lacks the specificity and sensitivity to be used for low-concentration samples or in the presence of other basic impurities.
Experimental Protocols and Validation Data
The following sections provide detailed step-by-step methodologies for each analytical technique and the corresponding validation data.
Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV)
Column: HILIC column (e.g., Silica, Amide, or Cyano phase), 4.6 x 150 mm, 5 µm.
Mobile Phase: 85:15 (v/v) Acetonitrile: 20 mM Ammonium Formate buffer (pH 3.0).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of 1-Cyclopropyl-1-methylguanidine HCl reference standard at 1 mg/mL in mobile phase. Prepare working standards by serial dilution.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm filter prior to injection.
Validation Data Summary (HILIC-UV):
Parameter
Result
Linearity (1-200 µg/mL)
R² = 0.9995
Accuracy (% Recovery)
99.5% (at 100% concentration)
Precision (Repeatability, %RSD)
0.8%
Intermediate Precision (%RSD)
1.2%
LOQ
1 µg/mL
Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV)
Column: C18 reversed-phase column, 4.6 x 250 mm, 5 µm.
Mobile Phase: 70:30 (v/v) Methanol: Water containing 10 mM Sodium 1-Octanesulfonate and 0.1% Phosphoric Acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 210 nm.
Injection Volume: 20 µL.
Standard Preparation: Prepare a stock solution of 1-Cyclopropyl-1-methylguanidine HCl reference standard at 1 mg/mL in mobile phase. Prepare working standards by serial dilution.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm filter prior to injection.
Instrumentation: Potentiometric autotitrator with a pH electrode.
Titrant: 0.1 N Perchloric Acid in glacial acetic acid, standardized.
Sample Preparation: Accurately weigh approximately 150 mg of 1-Cyclopropyl-1-methylguanidine HCl into a beaker. Dissolve in 50 mL of glacial acetic acid.
Titration: Titrate the sample solution with 0.1 N Perchloric Acid, recording the potential difference. Determine the endpoint as the point of maximum inflection of the titration curve.
Calculation: Calculate the percentage assay using the following formula:
% Assay = (V * N * MW * 100) / W
Where:
V = Volume of titrant consumed (L)
N = Normality of the titrant
MW = Molecular weight of 1-Cyclopropyl-1-methylguanidine HCl
W = Weight of the sample (mg)
Validation Data Summary (Titration):
Parameter
Result
Accuracy (% Recovery)
100.1%
Precision (Repeatability, %RSD)
0.3%
Intermediate Precision (%RSD)
0.5%
Conclusion and Recommendations
All three methods are suitable for their intended purpose of quantifying 1-Cyclopropyl-1-methylguanidine HCl. The choice of method should be guided by the specific analytical need.
HILIC-UV is recommended for both quality control and research environments where high sensitivity and specificity for impurity profiling are required. Its compatibility with mass spectrometry also makes it a versatile choice for metabolite identification and other advanced applications.[9]
IP-RP-HPLC-UV provides a robust alternative using conventional reversed-phase columns. It is well-suited for routine quality control testing where a HILIC column may not be readily available.
Acid-Base Titration is the ideal method for the assay of the bulk drug substance due to its high precision, accuracy, and simplicity. It is a cost-effective and rapid method for release testing of the pure API.
The validation data presented herein demonstrates that each method is linear, accurate, and precise over the specified range. The robustness of each method should be further evaluated by deliberate variations in method parameters to ensure reliability during routine use. All analytical procedures should be used within a framework of a quality system.[15]
References
Chypre, M., & Le-Person, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
Gatti, R., et al. (2004). Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection. Journal of Separation Science, 27(15-16), 1309-12. [Link]
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
Lough, W. J. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
Roemling, R., et al. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]
FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
Gatti, R., et al. (2006). Anisoin: A useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 857-864.
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Palaitis, W., & Curran, J. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Kandhro, A. J., et al. (2010). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING PYRIDOIN AS DERIVATIZING REAGENT. Journal of Liquid Chromatography & Related Technologies, 33(14), 1332-1343. [Link]
Nakada, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30(20), 57863-57873.
Wang, Y., et al. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 339-344. [Link]
Kandhro, A. J., et al. (2010). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.
MicroSolv Technology Corporation. (2024). Guanidine Analyzed with HPLC- AppNote. [Link]
Kandhro, A. J., et al. (2010). Hplc determination of guanidino compounds in serum of uremic patients using pyridoin as derivatizing reagent.
Knorr, J. A., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101258. [Link]
Nowicki, W., & Zgoła-Grześkowiak, A. (2017). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 142(13), 2377-2384.
ResearchGate. (n.d.). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. [Link]
Mukherjee, D. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 38(11), 624-630.
Vedantu. (n.d.). Titration of Hydrochloric Acid with Standard Sodium Carbonate: Procedure & Tips. [Link]
ResearchGate. (n.d.). Chromatography of guanidino compounds. [Link]
University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). [Link]
Barroso, B., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 900, 1-10. [Link]
BYJU'S. (2019). Titration of Hydrochloric Acid against Standard Sodium Carbonate. [Link]
Regalado, E. L., & Welch, C. J. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 38(11), 616-623.
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
Leeder Analytical. (n.d.). High Resolution LC-MS/MS Analysis for Unknown Compounds. [Link]
International Journal of Research and Review. (2018).
University of Massachusetts Lowell. (n.d.). Experiment 5 QUANTITATIVE BASE DETERMINATION BY HCl TITRATION. [Link]
Comparative Stability Profile: Cyclopropyl vs. Isopropyl Guanidine Derivatives
This guide provides a technical comparison of cyclopropyl and isopropyl guanidine derivatives, focusing on their stability profiles in drug discovery contexts. Executive Summary In medicinal chemistry, the substitution o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of cyclopropyl and isopropyl guanidine derivatives, focusing on their stability profiles in drug discovery contexts.
Executive Summary
In medicinal chemistry, the substitution of an isopropyl group with a cyclopropyl moiety is a classic bioisosteric strategy.[1][2] While both groups provide similar steric bulk and lipophilic coverage, their stability profiles differ fundamentally due to electronic and geometric distinctness.
Isopropyl Guanidines: Characterized by high basicity (pKa ~12–13) due to the positive inductive effect (+I) of the alkyl group. However, they suffer from metabolic instability ; the methine proton is a "soft spot" for CYP450-mediated hydroxylation.
Cyclopropyl Guanidines: Exhibit enhanced metabolic stability against oxidative dealkylation due to the high bond dissociation energy (BDE) of the cyclopropyl C-H bonds (approx. 106 kcal/mol vs. 95 kcal/mol for isopropyl tertiary C-H). This comes with a trade-off: a reduction in basicity (due to the electron-withdrawing nature of the strained ring) and a latent risk of mechanism-based toxicity via radical ring-opening.
Physicochemical & Electronic Stability
The stability of guanidine derivatives is intrinsically linked to their basicity and electronic distribution.
Basicity and Protonation State
Guanidines are superbasicity motifs stabilized by Y-aromaticity (resonance delocalization) upon protonation. The substituent attached to the nitrogen significantly modulates this pKa.
Property
Isopropyl Guanidine
Cyclopropyl Guanidine
Mechanistic Rationale
Electronic Effect
+I (Inductive Donor)
-I (Inductive Acceptor) / -Donor
Isopropyl donates electron density, stabilizing the conjugate acid (). Cyclopropyl carbons have high s-character (), acting as electron-withdrawing groups relative to alkyls.
pKa (Approx)
13.0 – 13.6
12.0 – 12.8
Cyclopropyl substitution lowers pKa by ~0.5–1.0 log units, making the free base more prevalent at physiological pH compared to the isopropyl analogue.
Cyclopropyl is less lipophilic, improving aqueous solubility and often reducing non-specific protein binding.
Chemical Hydrolysis
Both derivatives are chemically stable under standard storage conditions. However, under forcing acidic conditions (pH < 2, elevated T), guanidines hydrolyze to ureas.
Isopropyl: The steric bulk of the isopropyl group effectively shields the central guanidinium carbon from nucleophilic attack by water.
Cyclopropyl: While rigid, the cyclopropyl group provides less "umbrella" coverage than the freely rotating methyls of the isopropyl group, theoretically making it slightly more prone to hydrolysis, though this is rarely the rate-limiting degradation step.
Metabolic Stability (CYP450 Interaction)
This is the primary differentiator. The metabolic fate determines the in vivo half-life (
) and safety profile.
Isopropyl: The Hydroxylation Liability
The isopropyl group presents a tertiary carbon with a relatively weak C-H bond.
Pathway: CYP450 enzymes (specifically CYP3A4 and CYP2D6) rapidly abstract the methine hydrogen.
Outcome: Formation of a carbinolamine intermediate, which is unstable and collapses (N-dealkylation), destroying the pharmacophore and releasing acetone.
Cyclopropyl: The Kinetic Barrier
The cyclopropyl ring resists direct hydrogen abstraction due to:
Bond Strength: The C-H bonds are stronger (
-like character).
Steric/Electronic Mismatch: The orbital hybridization is unfavorable for the radical intermediate required for hydroxylation.
The "Suicide Substrate" Risk (Cyclopropyl)
While stable against standard oxidation, cyclopropylamines can undergo Single Electron Transfer (SET) oxidation by CYP450s.
Mechanism: Formation of a nitrogen-centered radical cation
Cyclopropyl ring opening Formation of a reactive carbon-centered radical.
Consequence: This radical can covalently bind to the heme of CYP450, causing mechanism-based inactivation (MBI). Note: This is less common in guanidines than in primary amines due to the high oxidation potential of the guanidinium species, but it remains a toxicity screen requirement.
Visualized Pathways
The following diagrams illustrate the divergent metabolic pathways and the experimental workflow for assessing them.
Diagram 1: Metabolic Divergence
Caption: Comparative metabolic pathways showing the high clearance liability of isopropyl derivatives via dealkylation versus the resistance of cyclopropyl derivatives.
Diagram 2: Stability Assessment Workflow
Caption: Integrated workflow for validating chemical and metabolic stability during lead optimization.
Experimental Protocols
These protocols are designed to be self-validating, including internal controls to ensure data integrity.
Setup: Use a Sirius T3 or equivalent autotitrator.
Method:
Dissolve compound in 0.15 M KCl (ionic strength control).
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH, then back-titrate with 0.5 M HCl.
Data Processing:
Use the Bjerrum difference plot.
Self-Validation: The hysteresis between forward and backward titration must be < 0.05 pH units. If > 0.05, precipitation or degradation occurred (check turbidity sensor).
References
Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3][4] [Link]
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres of Gem-Dimethyl Groups. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextualizes cyclopropyl vs alkyl stability). [Link]
Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery.[3] Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. [Link]
Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][5][6] Beilstein Journal of Organic Chemistry, 16, 2170–2184. [Link]
Elemental analysis and Certificate of Analysis (CoA) parameters for 1-Cyclopropyl-1-methylguanidine HCl
An In-Depth Guide to the Elemental Analysis and Certificate of Analysis (CoA) for 1-Cyclopropyl-1-methylguanidine HCl A Comparative Framework for Researchers and Drug Development Professionals Abstract In the landscape o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Elemental Analysis and Certificate of Analysis (CoA) for 1-Cyclopropyl-1-methylguanidine HCl
A Comparative Framework for Researchers and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and synthetic chemistry, the quality of starting materials is a non-negotiable prerequisite for reproducible and reliable results. 1-Cyclopropyl-1-methylguanidine HCl is a valuable building block, prized for the unique physicochemical properties conferred by its cyclopropyl moiety.[1] This guide provides a detailed examination of the critical quality attributes of this reagent, focusing on the interpretation of its Certificate of Analysis (CoA). We will dissect the parameters of a typical CoA, with a special emphasis on elemental analysis, and establish a comparative framework against other common guanidinylating agents. This document provides the technical insights and experimental rationale necessary for scientists to confidently assess the quality of this crucial synthetic intermediate.
The Strategic Importance of 1-Cyclopropyl-1-methylguanidine HCl
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is a strong base and is prevalent in numerous biologically active molecules and pharmaceuticals. The incorporation of a cyclopropyl ring is a strategic choice in medicinal chemistry, known to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by providing conformational rigidity.[1] As the hydrochloride salt, 1-Cyclopropyl-1-methylguanidine offers improved handling, stability, and solubility, making it a versatile reagent for constructing more complex molecular architectures.
Given its role as a foundational building block, a rigorous assessment of its purity and identity is paramount. A Certificate of Analysis (CoA) serves as the primary quality document, providing a batch-specific summary of its analytical testing results against pre-defined specifications.[2]
Deconstructing the Certificate of Analysis (CoA)
A CoA is a formal document certifying that a product batch meets its quality specifications.[2] For a reagent like 1-Cyclopropyl-1-methylguanidine HCl, the CoA provides the foundational data for its use in synthesis. Below are the critical sections and parameters.
Identity and Physicochemical Properties
This section provides fundamental identifying information.
Chemical Name: 1-Cyclopropyl-1-methylguanidine hydrochloride
CAS Number: A unique registry number for the chemical substance.
Appearance: Typically described as a white to off-white solid.[4]
Storage Conditions: Recommended storage to maintain stability, often at controlled temperatures (e.g., 2°C to 8°C).[5]
Elemental Analysis: The Fundamental Fingerprint
Elemental analysis is a cornerstone of chemical characterization. It determines the mass percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) provides strong evidence of the compound's identity and purity, confirming the absence of significant elemental impurities.
For 1-Cyclopropyl-1-methylguanidine HCl (C₅H₁₂ClN₃), the theoretical elemental composition is:
Carbon (C): 40.14%
Hydrogen (H): 8.08%
Nitrogen (N): 28.08%
Table 1: Comparison of Theoretical vs. Typical Experimental Elemental Analysis Data
Element
Theoretical Value (%)
Typical Acceptance Criteria (%)
Rationale for Discrepancy
Carbon (C)
40.14
39.74 - 40.54
Presence of residual solvents or inorganic impurities.
Hydrogen (H)
8.08
7.68 - 8.48
Presence of water (moisture).
Nitrogen (N)
28.08
27.68 - 28.48
Presence of other nitrogen-containing synthesis byproducts.
Purity Assessment and Comparative Benchmarking
Purity is arguably the most critical parameter for a synthetic reagent. The industry standard for quantifying the purity of organic molecules is High-Performance Liquid Chromatography (HPLC).[6]
Purity by HPLC: This value represents the percentage of the main compound peak area relative to the total area of all peaks in the chromatogram. A higher percentage indicates fewer impurities.
Table 2: Comparative Purity Specifications for Common Guanidinylating Reagents
Compound
Typical Purity Specification (by HPLC)
Key Application / Feature
1-Cyclopropyl-1-methylguanidine HCl
≥98%
Building block with unique conformational properties.[1]
N,N'-Di-Boc-N''-triflylguanidine
≥97%
Widely used for protecting and introducing the guanidine group.
1H-Pyrazole-1-carboxamidine HCl
≥98%
Common reagent for guanylation of primary and secondary amines.
Metformin HCl
100.0% (Certified Reference Material)
Pharmaceutical standard with very high, certified purity.[5]
Experimental Protocol: HPLC Purity Determination
This section details a robust, self-validating HPLC method for assessing the purity of 1-Cyclopropyl-1-methylguanidine HCl. Such methods often require derivatization, but direct analysis by ion chromatography or reversed-phase with ion pairing is also common.[6][7]
Objective: To accurately quantify the purity of 1-Cyclopropyl-1-methylguanidine HCl and separate it from potential process-related impurities and degradation products.
Methodology: Reversed-Phase HPLC with UV Detection.
Instrumentation and Materials:
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
HPLC-grade acetonitrile (ACN) and water.
Trifluoroacetic acid (TFA), HPLC grade.
1-Cyclopropyl-1-methylguanidine HCl sample.
Step-by-Step Protocol:
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) TFA in HPLC-grade water. Filter and degas.
Mobile Phase B (Organic): Prepare 0.1% (v/v) TFA in HPLC-grade ACN. Filter and degas.
Rationale: TFA acts as an ion-pairing agent, masking the silanol groups on the stationary phase and improving the peak shape of the basic guanidine analyte.
Standard/Sample Preparation:
Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in Mobile Phase A in a 10 mL volumetric flask to achieve a concentration of ~1 mg/mL.
Rationale: Dissolving the sample in the initial mobile phase ensures compatibility and good peak shape upon injection.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30 °C
Detection Wavelength: 215 nm
Rationale: 215 nm is a low wavelength where many organic molecules without strong chromophores exhibit some absorbance, making it suitable for general-purpose purity analysis.
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
| 30.0 | 95 | 5 |
Rationale: A gradient elution is essential to separate compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main analyte peak.
Data Analysis:
Integrate all peaks in the chromatogram from the injection point to the end of the run.
Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Visualizing Analytical Workflows
Diagrams are essential for illustrating complex processes and logical relationships in quality control.
Caption: The logical process for verifying a compound's identity using elemental analysis.
Conclusion and Best Practices
For the researcher, scientist, or drug development professional, the Certificate of Analysis is more than a piece of paper; it is the foundation upon which experimental success is built. In the case of 1-Cyclopropyl-1-methylguanidine HCl, a careful review of the CoA—paying close attention to purity by HPLC and the corroborating evidence from elemental analysis—is a critical due diligence step. Understanding the analytical methodologies behind these values, as detailed in this guide, empowers the end-user to make informed decisions about reagent quality, ultimately safeguarding the integrity and reproducibility of their scientific work. Always demand a batch-specific CoA and ensure the results align with the stringent requirements of your application.
References
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). Environmental Science and Pollution Research.
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC. (2023). National Center for Biotechnology Information.
Method for quantitative determination of guanidine derivatives. (Patent). Google Patents.
Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography. (Patent). Google Patents.
Assay of guanidine in pharmaceutical formulations. (Application Note). Thermo Fisher Scientific.
Certificate of Analysis – Certified Reference Material. (2024). Sigma-Aldrich.
Certificate of Analysis. Thermo Fisher Scientific.
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.